molecular formula C10H20N2O2 B1402309 Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS No. 1408076-24-3

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Cat. No.: B1402309
CAS No.: 1408076-24-3
M. Wt: 200.28 g/mol
InChI Key: IDZXBLNHGNNOSO-UHFFFAOYSA-N
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Description

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7/h7H,5-6,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXBLNHGNNOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143910
Record name Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-24-3
Record name Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate chemical properties

[1][2][3][4]

Executive Summary

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408075-91-1) is a specialized diamine scaffold used primarily in drug discovery to introduce conformational restriction and metabolic stability into bioactive molecules. Characterized by a 1,3-disubstituted cyclobutane ring with a geminal methyl/amino pair, this building block serves as a rigid, non-aromatic bioisostere for piperazines or 1,4-cyclohexanediamines. Its "trans" stereochemistry—defined by the anti relationship between the nitrogen substituents—provides a specific vector orientation critical for optimizing ligand-protein interactions.

Chemical Identity & Structural Analysis[5][6][7]

Nomenclature and Identifiers[8]
  • IUPAC Name: tert-butyl N-[(1r,3r)-3-amino-3-methylcyclobutyl]carbamate

  • Common Name: trans-N1-Boc-3-methylcyclobutane-1,3-diamine

  • CAS Number: 1408075-91-1 (Trans isomer)

  • Related CAS: 1408076-24-3 (Cis isomer)

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol [1][2]

Stereochemical Definition

The term "trans " in this context refers to the relative configuration of the two nitrogen-bearing groups across the cyclobutane ring.

  • Configuration: The carbamate group at C1 and the primary amine at C3 are on opposite faces of the cyclobutane plane (anti-periplanar relationship).

  • Conformation: The cyclobutane ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain. The trans-diequatorial-like orientation of the bulky substituents is generally favored to minimize 1,3-diaxial interactions, making this isomer thermodynamically stable relative to high-energy conformers.

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and purification.

PropertyValue / DescriptionNote
Physical State Solid (Powder or Crystalline)White to off-white appearance.[3]
Melting Point > 100 °C (Typical for carbamates)Exact MP varies by crystal form/purity.
Boiling Point ~297 °C (Predicted at 760 mmHg)Decomposes before boiling at atm pressure.
Density 1.05 ± 0.1 g/cm³ (Predicted)
pKa (Amine) ~10.5 (Primary amine at C3)Basic, protonatable at physiological pH.
pKa (Carbamate) ~-1.0 (Boc-NH)Non-basic under standard conditions.
LogP ~1.4 (Predicted)Moderate lipophilicity suitable for CNS drugs.
Solubility Soluble in DMSO, MeOH, DCM, EtOAcPoor water solubility (neutral form).

Synthetic Methodology

Primary Synthesis Route: Ellman Sulfinamide Approach

The most robust method for synthesizing the trans-isomer with high diastereoselectivity involves the use of tert-butanesulfinamide (Ellman's auxiliary) to install the geminal methyl/amine center. This route avoids the poor selectivity often seen in direct reductive amination.

Protocol Overview:

  • Condensation: Reaction of tert-butyl (3-oxocyclobutyl)carbamate with (R)-tert-butanesulfinamide.

  • Nucleophilic Addition: Grignard addition (MeMgBr) to the sulfinimine. The reagent approaches from the less hindered face, controlled by the ring pucker and the auxiliary.

  • Deprotection: Acidic cleavage of the sulfinyl group to yield the free amine.

Synthesis Workflow Diagram (Graphviz)

SynthesisRouteStartN-Boc-3-oxocyclobutanamine(Starting Material)Step1Step 1: Imine Formation(R)-t-Bu-Sulfinamide, Ti(OEt)4Start->Step1Inter1Sulfinimine IntermediateStep1->Inter1DehydrationStep2Step 2: Grignard AdditionMeMgBr, DCM, -78°CInter1->Step2Inter2Sulfinamide (Gem-Methyl)Step2->Inter2DiastereoselectiveAdditionStep3Step 3: DeprotectionHCl / MeOHInter2->Step3FinalTert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate(Target Product)Step3->FinalCleavage

Figure 1: Step-wise synthesis of the target scaffold emphasizing the installation of the chiral gem-methyl/amine center.

Key Experimental Considerations
  • Diastereoselectivity: The addition of MeMgBr to the cyclic sulfinimine typically favors the formation of the trans-isomer (relative to the C1-Boc group) due to the directing effect of the ring conformation.

  • Purification: If the cis-isomer is formed as a minor byproduct, it can be removed via column chromatography (silica gel, DCM/MeOH/NH₃ gradient) or recrystallization of the hydrochloride salt.

Reactivity & Derivatization[11]

Orthogonal Protection Strategy

The molecule features two nitrogen centers with distinct reactivity profiles, enabling "orthogonal" functionalization:

  • C3-Amine (Free): A nucleophilic primary amine (pKa ~10.5). It is ready for immediate reaction with electrophiles (acid chlorides, isocyanates, aldehydes) to build the core pharmacophore.

  • C1-Amine (Boc-Protected): Inert to basic and nucleophilic conditions. It is deprotected only under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), allowing for late-stage modification of the "tail" of the drug molecule.

The "Magic Methyl" Effect

The geminal methyl group at C3 is not merely structural; it imparts specific pharmacological advantages:

  • Conformational Lock: The methyl group biases the ring conformation, reducing the entropic penalty of binding to a target protein.

  • Metabolic Stability: The methyl group blocks potential metabolic oxidation at the C3 position (a common soft spot in simple cyclobutanes).

  • Solubility: The disruption of crystal packing by the methyl group often improves the solubility of the final drug candidate compared to the des-methyl analog.

Applications in Drug Discovery[12][13][14]

Scaffold Utility

This compound is widely used as a linker in:

  • JAK Inhibitors: Analogues of Abrocitinib where the cyclobutane core modulates selectivity between JAK1, JAK2, and JAK3.

  • PROTACs (Proteolysis Targeting Chimeras): The rigid cyclobutane ring serves as a defined spacer between the E3 ligase ligand and the protein of interest, improving degradation efficiency compared to flexible alkyl chains.

Decision Workflow for Library Synthesis (Graphviz)

ApplicationWorkflowInputTarget: Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamateDecisionSelect Reaction for C3-AmineInput->DecisionPathAReductive Amination(Aldehyde + NaBH(OAc)3)Decision->PathAPathBAmide Coupling(Carboxylic Acid + HATU)Decision->PathBPathCSNAr / Buchwald(Aryl Halide + Pd cat)Decision->PathCIntermediateIntermediate Scaffold(C1-Boc Intact)PathA->IntermediatePathB->IntermediatePathC->IntermediateDeprotectionAcidic Deprotection(TFA or HCl)Intermediate->DeprotectionFinalModC1-Amine Functionalization(Library Diversification)Deprotection->FinalMod

Figure 2: Medicinal chemistry workflow utilizing the orthogonal reactivity of the scaffold.

Handling and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation over long periods.

  • Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is required.

  • Stability: Stable in solid form for >1 year if stored correctly. Avoid strong acids (cleaves Boc) and strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71280569, tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.[4] Organic Letters.[4][5] Retrieved from [Link]

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS 1408075-91-1: A Critical Scaffold for Conformational Control in Drug Design

Part 1: Identity & Physicochemical Profile

Compound Identity

  • IUPAC Name: tert-butyl N-[(1r,3r)-3-amino-3-methylcyclobutyl]carbamate[1]

  • Common Name: trans-1-Boc-amino-3-amino-3-methylcyclobutane[1]

  • CAS Number: 1408075-91-1 (Free base)[1][2][3][4]

    • Note: The hydrochloride salt is often referenced as CAS 1823348-73-1.

  • Molecular Formula: C₁₀H₂₀N₂O₂[1]

  • Molecular Weight: 200.28 g/mol [1]

Structural Definition This scaffold features a 1,3-disubstituted cyclobutane core.[1] The "trans" designation in this context—following IUPAC priority rules—refers to the geometric relationship between the carbamate nitrogen at position 1 and the primary amine at position 3. They are on opposite faces of the cyclobutane ring, creating a linear, rod-like vector that is distinct from the "bent" conformation of the cis isomer.

PropertyValueContext
Appearance White to off-white solidHygroscopic as a free amine; store under N₂.
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for CNS penetration but polar enough for solubility.
pKa (C3-NH₂) ~9.5 - 10.0Typical primary aliphatic amine; forms stable salts.
Topological Polar Surface Area 64.4 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Stereochemistry trans-1,3Thermodynamically favored over cis in many synthetic routes due to sterics.

Part 2: Scientific Utility & Mechanism of Action

The "Gem-Dimethyl" Effect in a Ring In medicinal chemistry, this building block is used to introduce the Thorpe-Ingold effect (gem-dimethyl effect) within a constrained ring system. Replacing a flexible propyl linker with this cyclobutane core reduces the entropic penalty of binding to a protein target.

Key Applications:

  • Kinase Inhibition (JAK Pathways): This scaffold is a structural homolog to the core found in Abrocitinib (Pfizer), a JAK1 inhibitor. While Abrocitinib utilizes a specific cis-relationship for its substituents, the trans-isomer (CAS 1408075-91-1) is frequently used in SAR (Structure-Activity Relationship) studies to probe the depth and geometry of the ATP-binding pocket.

  • Peptidomimetics: It serves as a rigid isostere for

    
    -amino acids, locking the peptide backbone into specific secondary structures (turns or helices) that proteolytic enzymes cannot degrade.
    
  • Vector Orientation: The trans isomer orients the two nitrogen vectors at approximately 180°, making it an excellent linker for PROTACs (Proteolysis Targeting Chimeras) where linear distance is required between the E3 ligase ligand and the warhead.

Part 3: Synthetic Methodology (The Ellman Protocol)

While older methods (Bucherer-Bergs) produce difficult-to-separate mixtures, the Ellman Sulfinamide approach is the industry standard for high diastereoselectivity. This protocol ensures the formation of the quaternary center at C3 with control over the trans/cis ratio.

Diagram: Stereoselective Synthesis Workflow

Synthesis Start tert-butyl (3-oxocyclobutyl) carbamate Step1 Condensation (Ti(OiPr)4, t-Bu-Sulfinamide) Start->Step1 Dehydration Inter1 Sulfinylimine Intermediate Step1->Inter1 Step2 Grignard Addition (MeMgBr, -78°C) Inter1->Step2 Stereocontrol Inter2 Sulfinamide (Diastereomerically Enriched) Step2->Inter2 Kinetic Resolution Step3 Deprotection (HCl/MeOH) Inter2->Step3 Cleavage Final Target: CAS 1408075-91-1 (Trans Isomer) Step3->Final Purification

Caption: Figure 1. Stereoselective synthesis via Ellman auxiliary to access the trans-amino-methyl core.

Detailed Protocol

Reagents:

  • Starting Material: tert-butyl (3-oxocyclobutyl)carbamate (CAS 39713-35-8).

  • Auxiliary: (R)-2-methylpropane-2-sulfinamide.

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Nucleophile: Methylmagnesium bromide (3.0 M in ether).

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF under Argon.

    • Add Ti(OEt)₄ (2.0 eq) dropwise.

    • Reflux at 70°C for 16 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Quench with brine, filter the titanium salts through Celite, and concentrate. Yields the sulfinylimine.

  • Diastereoselective Addition (The Critical Step):

    • Dissolve the sulfinylimine in anhydrous CH₂Cl₂ and cool to -78°C.

    • Add MeMgBr (3.0 eq) dropwise over 30 minutes. The bulky sulfinyl group directs the methyl attack from the less hindered face, favoring the formation of the trans-amine relative to the C1-carbamate.

    • Stir at -78°C for 4 hours, then warm to room temperature.

    • Why this works: The Grignard reagent attacks the imine C=N bond. The stereochemistry is dictated by the cyclic transition state involving the magnesium and the sulfinyl oxygen.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/methanol (1:1) at 0°C for 1 hour.

    • Concentrate to dryness to obtain the crude HCl salt.

  • Purification:

    • Neutralize with saturated NaHCO₃ and extract into DCM.

    • Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

    • Validation: The trans isomer typically elutes after the cis isomer on silica due to higher polarity of the exposed amine in the trans-equatorial conformation.

Part 4: Quality Control & Characterization

To ensure the integrity of CAS 1408075-91-1, specific NMR signatures must be verified to distinguish it from the cis isomer (CAS 1408076-24-3).

TechniqueDiagnostic SignalTrans-Isomer Characteristic
¹H NMR (DMSO-d₆) Methyl Group (C3-CH₃) Singlet at ~1.25 ppm . (Usually downfield shifted relative to cis due to anisotropy).
¹H NMR Methine (C1-H) Multiplet at ~3.80 ppm .
NOESY (2D NMR) NOE Correlation Absence of strong NOE between C1-H and C3-Me indicates trans (they are on opposite faces). Strong NOE indicates cis.
LC-MS Retention Time On C18 columns (high pH), trans typically elutes earlier than cis due to a larger solvation shell.

References

  • Pfizer Inc. (2011). Pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization. Patent WO2011068881. (Source of Abrocitinib intermediates).[1][5][6][7][8][9][10] Link

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 1,3-Disubstituted Cyclobutanes for Medicinal Chemistry. Journal of Organic Chemistry, 75(19), 6681–6684. Link

  • PubChem. (2024).[1] Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Compound Summary. National Library of Medicine. Link

Sources

Synthesis pathway for Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity, stereoselective synthesis for tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate . This scaffold is a critical "magic methyl" bioisostere used in modern kinase inhibitor design (e.g., JAK inhibitors) to modulate metabolic stability and potency without altering the core pharmacophore significantly.

The chosen route utilizes Ellman’s Sulfinamide chemistry .[1][2] This approach is superior to traditional Strecker or Bucherer-Bergs syntheses for this specific target because it offers higher diastereoselectivity, milder conditions, and a reliable pathway to the sterically congested quaternary amine center.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,3-disubstituted cyclobutane ring with a quaternary center at C3. The "trans" designation refers to the relative stereochemistry of the two nitrogen-bearing groups (C1-NHBoc and C3-NH2) being on opposite faces of the ring.

Retrosynthetic Logic:

  • Disconnection: The C3 amine is the most difficult center to install. We disconnect the C3-N and C3-Me bonds.

  • Intermediate: This leads back to a N-Boc-3-oxocyclobutanamine precursor.

  • Stereocontrol: Direct addition of methyl nucleophiles to the ketone yields poor selectivity. Converting the ketone to a chiral tert-butanesulfinyl imine allows the use of the sulfinyl group as a removable chiral auxiliary to direct the facial attack of the methyl Grignard reagent.

Retrosynthesis Target Target: tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Intermediate1 Sulfinyl Imine Intermediate (Chiral Auxiliary) Target->Intermediate1 1. Deprotection 2. Separation SM Starting Material: N-Boc-3-oxocyclobutanamine Intermediate1->SM Condensation (Ellman's Aux)

Caption: Retrosynthetic logic flow from target to commercially available starting material.

Part 2: Detailed Experimental Protocol

Phase 1: Imine Condensation

Objective: Convert the ketone to the reactive sulfinyl imine. Reagents:N-Boc-3-oxocyclobutanamine, (R)-tert-butanesulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄).

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-3-oxocyclobutanamine (1.0 equiv, e.g., 10.0 g) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv). Dissolve in anhydrous THF (0.5 M concentration relative to ketone).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 12–16 hours. Monitor by LCMS for the disappearance of the ketone peak.

  • Workup: Cool to room temperature (RT). Pour the mixture into a vigorously stirred brine solution (equal volume). A thick white precipitate (Titanium salts) will form. Dilute with EtOAc and filter through a pad of Celite.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–50% EtOAc/Hexanes) to yield the N-sulfinyl imine .

Phase 2: Diastereoselective Methylation (The Critical Step)

Objective: Install the methyl group and establish the quaternary center. Reagents: Methylmagnesium bromide (MeMgBr), Toluene/THF.

  • Setup: Flame-dry a 1 L RBF under nitrogen.

  • Solvation: Dissolve the N-sulfinyl imine (from Phase 1) in anhydrous Toluene (preferred over THF for better diastereoselectivity in this specific scaffold) at 0.2 M concentration.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add MeMgBr (3.0 M in ether, 2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Scientific Insight: The bulky sulfinyl group and the C1-Boc group create a "match/mismatch" scenario. The Grignard reagent preferentially attacks from the less hindered face.

  • Warming: Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Result: You now have a mixture of diastereomers of the protected sulfinamide.

Phase 3: Deprotection and Isolation of the Trans Isomer

Objective: Remove the sulfinyl group and isolate the target. Reagents: 4.0 M HCl in Dioxane, MeOH.

  • Cleavage: Dissolve the crude sulfinamide intermediate in MeOH. Add 4.0 M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour. The sulfinyl group is acid-labile, while the Boc group (on the C1 amine) is relatively stable under these specific mild conditions if monitored, but caution is needed.

    • Alternative (Safer for Boc): Use stoichiometric HCl in MeOH at 0°C for a short duration to cleave the sulfinamide (which is very labile) without touching the Boc. Alternatively, use Iodine/MeOH conditions for mild sulfinamide cleavage.

  • Free Basing: Concentrate the solvent. Redissolve in DCM and wash with saturated NaHCO₃ to generate the free amine.

  • Separation (Crucial): The crude product will likely be a mixture of cis and trans isomers (dr typically ranges from 3:1 to 10:1 depending on the exact Grignard conditions).

    • Method: Isolate the trans-isomer using Preparative HPLC (Basic mode: XBridge C18, 0.1% NH₄OH in Water/Acetonitrile) or careful flash chromatography (DCM/MeOH/NH₃).

    • Identification: The trans-isomer (amine trans to carbamate) typically elutes after the cis-isomer on silica due to polarity differences in the dipole moment.

Part 3: Data Summary & Validation

ParameterSpecification / Observation
Target CAS 1408075-91-1
Molecular Weight 200.28 g/mol
Key Intermediate N-sulfinyl imine (LCMS M+1: ~317.2)
Stereoselectivity Controlled by Ellman auxiliary + steric bulk of C1-Boc.
Yield (Overall) ~45–55% (after isolation of specific diastereomer)
Appearance White to off-white waxy solid or powder.

NMR Diagnostic (¹H NMR, 400 MHz, DMSO-d₆):

  • Methyl Group: The singlet for the C3-Methyl group is diagnostic. In the trans-isomer, the methyl group is often shielded differently than in the cis-isomer due to the anisotropy of the C1-carbamate.

  • Cyclobutane Protons: Look for the splitting pattern of the C2/C4 protons. The trans-isomer exhibits a more symmetric, simplified multiplet pattern compared to the cis-isomer.

Part 4: Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Asymmetric Addition cluster_2 Phase 3: Deprotection & Purification Step1 Mix Ketone + Sulfinamide + Ti(OEt)4 in THF Step2 Reflux 16h Precipitate Ti salts Step1->Step2 Step3 Cool to -78°C Add MeMgBr (Toluene) Step2->Step3 Purified Imine Step4 Quench (NH4Cl) Extract Organics Step3->Step4 Step5 Mild Acid Hydrolysis (HCl/MeOH or I2) Step4->Step5 Crude Sulfinamide Step6 Prep-HPLC Separation of Trans Isomer Step5->Step6

Caption: Step-by-step workflow for the stereoselective synthesis.

Part 5: Troubleshooting & Expert Notes

  • Titanium Emulsions: The workup of Ti(OEt)₄ reactions can be notorious for emulsions. Adding a small amount of water followed by vigorous stirring until a filterable powder forms is critical. Do not skip the Celite filtration.

  • Boc Stability: During the sulfinamide deprotection (Phase 3), avoid strong acids (like TFA) or prolonged heating, as this will remove the Boc group at C1, yielding the diamine salt which is highly water-soluble and difficult to extract. The HCl/MeOH method at 0°C is selective because the P-N bond of the sulfinamide is much more labile than the C-N bond of the carbamate.

  • Stereochemical Assignment: Do not rely solely on polarity. Confirm the trans configuration using 1D NOE (Nuclear Overhauser Effect) spectroscopy. Irradiating the C3-Methyl group should show an enhancement of the C1-Methine proton if they are cis (spatial proximity). If they are trans, no enhancement should be observed (confirming the trans-amino configuration).

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[3] Chemical Reviews, 2010. Link

  • Pfizer Inc. "Preparation of Janus Kinase Inhibitors (Abrocitinib Analogs)." World Intellectual Property Organization, WO2018/067422. (Describes similar cyclobutane functionalization). Link

  • Fustero, S., et al.

    
    -Amino Acids from Chiral Sulfinimines." Journal of Organic Chemistry, 2006. Link
    

Sources

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Utilization of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Executive Summary

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408075-91-1) is a high-value, conformationally restricted diamine scaffold used extensively in medicinal chemistry. Its unique cyclobutane geometry provides a rigid vector for substituent display, often improving the metabolic stability and potency of drug candidates compared to flexible alkyl chains.

However, the presence of both a reactive primary amine and an acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates a rigorous handling protocol. This guide synthesizes safety data, stability concerns, and operational best practices to ensure scientific integrity and personnel safety.

Physicochemical Identity & Hazard Profile[1][2]

Understanding the dual nature of this molecule—basic (free amine) and acid-sensitive (carbamate)—is critical for stability.

Table 1: Chemical Specification & Properties

PropertySpecification
Chemical Name Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate
CAS Number 1408075-91-1
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~10.5 (Primary Amine)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

GHS Hazard Classification (Risk Assessment) Based on functional group analysis and supplier data, this compound is classified as WARNING .

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation (Alkaline nature of free amine).

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Technical Insight: The primary amine at position 3 is hygroscopic and reacts avidly with atmospheric CO₂ to form carbamic acid salts. This "crusting" degrades purity and alters stoichiometry in sensitive couplings. Strict exclusion of moisture and CO₂ is mandatory.

Strategic Handling & Engineering Controls

Standard laboratory PPE is insufficient without specific engineering controls due to the sensitization potential of aliphatic amines.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.

  • Airflow: Maintain face velocity >100 fpm.

  • Static Control: Use anti-static gun or ionizing bars during weighing, as dry amino-cyclobutanes can be electrostatically active, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 (if outside hood) or PAPR for >10g scaleFine amine dusts are potent respiratory irritants.
Hands Double Nitrile (0.11 mm min)Protects against incidental contact. Change immediately upon splash.
Eyes Chemical Splash GogglesStandard safety glasses allow vapor entry; amines can cause corneal haze.

Operational Protocols

Reception and Storage Protocol
  • Arrival: Inspect the seal immediately. If the container feels warm or the desiccant is pink (saturated), quarantine the lot.

  • Storage: Store at 2–8°C .

  • Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature in a desiccator for at least 30 minutes.

    • Why? Opening a cold vial in humid air causes immediate water condensation, leading to hydrolysis or sticky clump formation.

Solubilization & Reaction Setup

This workflow minimizes exposure and maximizes compound integrity.

HandlingWorkflow Start Remove from 4°C Storage Equilibrate Equilibrate to RT (30 mins) (Desiccator) Start->Equilibrate Prevent Condensation Open Open in Inert Atmosphere (N2/Ar) Equilibrate->Open Weigh Weigh Required Amount (Anti-static precautions) Open->Weigh Reseal Purge Headspace & Reseal (Parafilm/Tape) Weigh->Reseal Protect Stock Solubilize Dissolve immediately (DCM/DMF/DMSO) Weigh->Solubilize Active Portion Reaction Proceed to Synthesis Solubilize->Reaction

Figure 1: Inert handling workflow to prevent amine oxidation and carbonate formation.

Chemical Compatibility Guide
  • Incompatible: Strong acids (removes Boc), Acid chlorides/Anhydrides (reacts with free amine), Strong oxidizers.

  • Compatible: Non-nucleophilic bases (TEA, DIPEA), Aprotic solvents (THF, DCM, DMF).

Emergency Response & Waste Management

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a damp paper towel (dampened with weak acetic acid or water) to suppress dust.

  • Clean: Scoop into a waste container. Wipe surface with 1% acetic acid to neutralize residual amine, followed by water.

Decontamination of Skin
  • Immediate Action: Flush with copious water for 15 minutes.[2][3] Do not use vinegar or neutralizing agents on skin (exothermic risk).

  • Medical: Seek evaluation if redness persists; amines can cause delayed dermatitis.

Application Context: Deprotection Risks

A common workflow involves removing the Boc group. Note that the resulting diamine (3-amino-3-methylcyclobutanamine) is significantly more polar and volatile.

Deprotection Warning: When treating CAS 1408075-91-1 with TFA or HCl:

  • Gas Evolution: Isobutylene and CO₂ are generated. Ensure venting.

  • Exotherm: The neutralization of the free amine (if acid is added rapidly) releases heat. Add acid dropwise at 0°C.

DeprotectionSafety Substrate Boc-Amine (CAS 1408075-91-1) Acid Acid Treatment (TFA/HCl) Substrate->Acid 0°C Cooling Intermediate Reaction Mix (Gas Evolution) Acid->Intermediate Vent CO2/Isobutylene Product Diamine Salt (Hygroscopic) Intermediate->Product Evaporate

Figure 2: Safety considerations during Boc-deprotection.

References

  • PubChem. (2023). Compound Summary: Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CID 71280569).[4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Navigating the Synthesis of Asymmetrically Functionalized Diamines: A Guide to Orthogonal Protection of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selective Protection in Complex Molecule Synthesis

In the intricate world of pharmaceutical and materials science, the precise construction of complex molecules is paramount. Often, these molecules possess multiple reactive functional groups, necessitating a carefully orchestrated synthetic route. A key element in this orchestration is the use of protecting groups, temporary modifications that shield a specific functional group from unwanted reactions while transformations occur elsewhere in the molecule.[1] The strategic application and selective removal of these protecting groups, a concept known as orthogonal protection, is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics.[2][3]

This application note provides a detailed guide to the protecting group strategies for tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, a diamine building block with significant potential in drug discovery due to its conformationally constrained cyclobutane scaffold.[4] The presence of two amino groups with different steric environments—a primary amine and a tertiary amine precursor—presents a classic challenge in selective functionalization. This guide will explore the rationale and application of common amine protecting groups—Boc, Cbz, and Fmoc—to achieve orthogonal control over the reactivity of this versatile diamine.

The Target Molecule: Understanding the Landscape of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

The subject of this guide, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, possesses two distinct amine functionalities. One is a primary amine, and the other is part of a carbamate, which can be considered a protected primary amine. The starting material for many synthetic endeavors is often the diamine, trans-3-amino-3-methylcyclobutanamine. The inherent challenge lies in differentiating these two chemically similar groups to allow for selective modification.

The mono-Boc protected diamine, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, is a common starting material. The remaining free primary amine is available for further functionalization. However, to build complex molecular architectures, it is often necessary to protect this primary amine with a second, orthogonally removable protecting group. This allows for the selective deprotection of either amine at a later stage in the synthesis. The choice of the second protecting group is critical and depends on the overall synthetic strategy, including the reaction conditions that will be employed in subsequent steps.

Orthogonal Protecting Group Strategies: A Decision Framework

Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions, without affecting each other.[2][3] This allows for the selective deprotection of one functional group in the presence of others. For diamines, a common orthogonal strategy involves the use of protecting groups that are labile to different conditions, such as acid, base, or hydrogenolysis.[3]

The three most common amine protecting groups that form the basis of many orthogonal strategies are:

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] It is stable to basic conditions and hydrogenolysis.

  • Cbz (carboxybenzyl): This group is removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7] It is stable to acidic and basic conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a mild base like piperidine in DMF.[8] It is stable to acidic conditions and hydrogenolysis.

The choice of which protecting group to use in conjunction with the existing Boc group on tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate will depend on the desired synthetic outcome.

G cluster_0 Protecting Group Selection Workflow Start Start with tert-butyl (trans-3-amino-3- methylcyclobutyl)carbamate Decision Desired Deprotection Condition? Start->Decision Cbz Use Cbz Protection (Hydrogenolysis) Decision->Cbz Hydrogenolysis Fmoc Use Fmoc Protection (Base Labile) Decision->Fmoc Base End Proceed with Synthesis Cbz->End Fmoc->End

Caption: Decision workflow for selecting an orthogonal protecting group.

Data Presentation: Stability of Common Amine Protecting Groups

The following table summarizes the stability of Boc, Cbz, and Fmoc protecting groups under various conditions, which is crucial for planning a successful orthogonal protection strategy.

Protecting GroupStrong Acid (e.g., TFA)Strong Base (e.g., NaOH)Mild Base (e.g., Piperidine)Hydrogenolysis (H₂/Pd-C)
Boc LabileStableStableStable
Cbz StableStableStableLabile
Fmoc StableStableLabileStable

Experimental Protocols

Note: These protocols are designed as a general guide. Optimization of reaction conditions may be necessary for specific applications. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Cbz Protection of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

This protocol describes the protection of the free primary amine with a carboxybenzyl (Cbz) group, yielding an orthogonally protected diamine that allows for selective deprotection of the Cbz group via hydrogenolysis in the presence of the acid-labile Boc group.

Reaction Scheme:

G reactant1 tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate product tert-butyl (trans-3-((benzyloxy)carbonyl)amino)-3-methylcyclobutyl)carbamate reactant1->product reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->product reagents Base (e.g., NaHCO₃) DCM, 0 °C to rt reagents->product

Caption: Cbz protection of the primary amine.

Materials:

  • tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Cbz-protected product.

Protocol 2: Fmoc Protection of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

This protocol details the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategy yields a product where the Fmoc group can be selectively removed under mild basic conditions, leaving the Boc group intact.

Reaction Scheme:

G reactant1 tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate product tert-butyl (trans-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)carbamate reactant1->product reactant2 Fmoc-OSu or Fmoc-Cl reactant2->product reagents Base (e.g., NaHCO₃) 1,4-Dioxane/H₂O, rt reagents->product

Caption: Fmoc protection of the primary amine.

Materials:

  • tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.1 eq) or Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the desired Fmoc-protected product.

Selective Deprotection Strategies

The utility of these orthogonally protected diamines lies in the ability to selectively remove one protecting group while the other remains intact.

Selective Boc Deprotection

To deprotect the Boc group while leaving the Cbz or Fmoc group untouched, acidic conditions are employed.

  • Procedure: Dissolve the orthogonally protected diamine in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours.[5] Alternatively, a solution of 4M HCl in 1,4-dioxane can be used. After completion, the solvent and excess acid are removed under reduced pressure.

Selective Cbz Deprotection

The Cbz group can be selectively removed in the presence of a Boc group by catalytic hydrogenolysis.

  • Procedure: Dissolve the Boc/Cbz-protected diamine in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[7] The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.

Selective Fmoc Deprotection

The Fmoc group is readily cleaved under mild basic conditions, which do not affect the Boc or Cbz groups.

  • Procedure: Dissolve the Boc/Fmoc or Cbz/Fmoc protected diamine in a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] Stir the reaction at room temperature for 30 minutes to 2 hours. After the reaction is complete, the solvent is removed under high vacuum, and the crude product can be purified by chromatography.

Conclusion

The successful synthesis of complex molecules containing the tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate core relies heavily on the strategic use of orthogonal protecting groups. By employing a combination of Boc, Cbz, and Fmoc protecting groups, researchers can achieve selective functionalization of the two distinct amino groups. The protocols and strategies outlined in this application note provide a robust framework for navigating the synthetic challenges associated with this valuable building block, thereby enabling the development of novel chemical entities for a wide range of applications.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
  • Chernykh, A. V., et al. (2014). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 79(12), 5547-5555.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry, 78(5), 1958-1969.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • Ryabukhin, S., et al. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

[1][2]

Molecule Overview & Critical Properties[1][2]

Before initiating purification, it is essential to understand the physicochemical behavior of the target molecule.[1]

PropertyDescriptionImplication for Purification
Structure Cyclobutane ring with a Boc-protected amine at C1 and a free amine/methyl at C3.[1][2]Rigid Scaffold: Separation of cis/trans isomers is difficult but possible via chromatography or crystallization.[1][2]
Basicity Contains a primary aliphatic amine (C3).[1][2]Acid-Base Extraction: Highly effective.[1][2] The molecule can be protonated and extracted into the aqueous phase.[1][2][3]
Stability Boc group (acid-labile).[1][2]Avoid Strong Acids: Prolonged exposure to strong acids (TFA, conc.[1][2] HCl) will deprotect the Boc group.[1][2] Use weak acids or controlled conditions.[1][2]
Isomerism Trans (Target) vs. Cis (Impurity).[1][2]Separation Required: Synthetic routes often yield a ~1:1 to 3:1 mixture.[1][2] Separation is required via column chromatography or salt recrystallization.[1][2]

Diagnostic: Cis vs. Trans Identification[2][3][4][5]

Issue: Commercial vendors often mislabel the CAS numbers for cis and trans isomers. Solution: Do not rely solely on the label. Verify geometry using 1H NMR or NOESY .[1][2]

  • Trans-Isomer: The C1-proton and C3-methyl are on opposite faces.[1][2] In NOESY, you will typically see NO cross-peaks between the C1-methine proton and the C3-methyl protons.[1][2]

  • Cis-Isomer: The C1-proton and C3-methyl are on the same face.[1][2] Strong NOE cross-peaks are observed between the C1-methine and C3-methyl.[1][2]

Core Purification Protocols

Method A: Acid-Base Extraction (Chemical Purity)

Best for: Removing non-basic impurities (starting materials, neutral byproducts) from the crude reaction mixture.[1][2]

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Acid Extraction:

    • Add 0.5 M - 1.0 M Citric Acid (aq) or 0.5 M HCl (cold, rapid workup).[1][2]

    • Note: Citric acid is preferred to prevent Boc deprotection.[1][2]

    • Shake and separate layers.[1][2][4] The target amine moves to the Aqueous Phase .[1][2]

    • Discard the Organic Phase (contains non-basic impurities).[1][2]

  • Wash: Wash the aqueous phase once with fresh EtOAc to remove entrained neutrals.[1][2]

  • Basification:

    • Cool the aqueous phase to 0°C.

    • Slowly add saturated NaHCO₃ or 2 M NaOH until pH > 10.[1][2]

    • Caution: The solution will become cloudy as the free amine precipitates/oils out.[1][2]

  • Re-Extraction: Extract the aqueous mixture 3x with DCM or EtOAc .

  • Drying: Dry combined organics over Na₂SO₄ , filter, and concentrate.

Method B: Flash Column Chromatography (Isomer Separation)

Best for: Separating cis/trans isomers on a gram scale.[1][2]

Stationary Phase: Silica Gel (40-63 µm).[1][2] Mobile Phase Modifiers: The free amine will streak/tail on silica due to interaction with silanols.[1][2] You must use a modifier.

Recommended Solvent Systems:

  • System 1 (DCM/MeOH): Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1).[1][2]

  • System 2 (EtOAc/Hex): EtOAc : Hexanes + 1% Triethylamine (TEA).[1][2]

    • Gradient: Start 0% EtOAc → 100% EtOAc.[1][2]

    • Observation: The trans isomer typically elutes after the cis isomer on standard silica (polarity dependent, verify with TLC).[2]

Method C: Salt Recrystallization (Scale-Up)

Best for: >10g scale where chromatography is impractical.[1][2]

If the cis/trans ratio is poor, converting the amine to a salt can amplify solubility differences.[1]

  • Salt Formation: Dissolve the amine in a minimal amount of Ethanol or IPA .[1][2]

  • Acid Addition: Add 1 equivalent of Benzoic Acid or L-Tartaric Acid .[1][2]

  • Crystallization:

    • Heat to reflux to dissolve any precipitate.[1][2]

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter the crystals.[1][2][5][6]

  • Analysis: Check the diastereomeric ratio (dr) of the crystals vs. the mother liquor. Often, the trans-isomer crystallizes preferentially with bulky acids (Benzoic).[1][2]

Troubleshooting & FAQs

Q1: The Boc group is falling off during purification. What is happening?

  • Cause: The aqueous workup was too acidic or the contact time was too long.[1][2]

  • Fix: Switch from HCl to Citric Acid or NaH₂PO₄ buffer for the extraction step. Ensure the rotary evaporator bath is not >40°C.[1][2]

Q2: I see a single spot on TLC, but NMR shows a mixture of isomers.

  • Cause: Cis and trans isomers often have very similar Rf values.[1][2]

  • Fix:

    • Use a more discriminative solvent system (e.g., Toluene:Acetone:TEA).[1][2]

    • Run the TLC plate 2-3 times (dry and re-elute) to widen the separation.[1][2]

    • Switch to H-NMR monitoring for fractions.[1][2]

Q3: My product is an oil and won't crystallize.

  • Cause: Trace solvent or impurities prevent lattice formation.[1][2]

  • Fix:

    • Azeotrope with Pentane or DCM to remove trapped EtOAc.[1][2]

    • Scratch the flask wall with a glass rod.[1][2]

    • Try the Benzoate salt method (Method C) which yields stable solids.[1][2]

Q4: Can I use reverse-phase (C18) HPLC?

  • Answer: Yes. Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10 ) to keep the amine neutral.[1][2]

  • Why: At low pH (TFA), the protonated amine is very polar and elutes in the void volume.[2] High pH improves retention and peak shape.[1][2]

Decision Flowchart (Visualization)

PurificationWorkflowStartCrude Reaction Mixture(Cis/Trans Mix + Impurities)AcidBaseMethod A: Acid-Base Extraction(0.5M Citric Acid -> Wash -> NaOH -> Extract)Start->AcidBaseCheckPurityCheck Purity & Isomer Ratio(1H NMR / LCMS)AcidBase->CheckPurityDecisionIs Chemical Purity >95%?CheckPurity->DecisionDecision->AcidBaseNo (Neutral impurities present)IsomerDecisionIs Cis/Trans Separation Needed?Decision->IsomerDecisionYesColumnMethod B: Flash Chromatography(DCM/MeOH/NH4OH)IsomerDecision->ColumnYes (<5g Scale)CrystMethod C: Salt Recrystallization(Benzoic or Tartaric Acid)IsomerDecision->CrystYes (>10g Scale)FinalPure Trans-Isomer(>98% de, >98% purity)IsomerDecision->FinalNo (Ratio acceptable)Column->FinalCryst->Final

Caption: Logical workflow for the purification of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, prioritizing chemical cleanup before isomeric resolution.

References

  • PubChem Compound Summary. (2025). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CID 71280569).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Grygorenko, O. O., et al. (2015).[1][2] Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Demonstrates separation logic for substituted aminocyclobutanes). Link

  • Organic Syntheses. (2014). General procedures for Boc-protection and amine purification. Organic Syntheses, Coll. Vol. 10. Link[1][2]

  • Common Organic Chemistry. (2016). Protocols for separation of cis/trans aminocyclohexyl carbamates. (Analogous scaffold purification). Link

Technical Support Center: Coupling Strategies for Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-AMINE-003 Subject: Troubleshooting Low Yields & Incomplete Conversion in Amide Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties coupling Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (referred to herein as Amine-1 ) to carboxylic acids.

The Core Challenge: Amine-1 possesses a primary amine attached directly to a quaternary carbon (C3 is bonded to the amine, a methyl group, and two ring carbons). This creates a significant "steric wall." Standard coupling reagents (EDC/HOBt, DCC) often fail to generate an active ester reactive enough to overcome this steric barrier, resulting in stalled reactions and recovered starting material.

This guide provides a tiered troubleshooting approach, moving from optimized standard protocols to high-energy activation methods.

Module 1: Reactivity & Steric Hindrance

Symptom: LCMS shows unreacted Amine-1 and hydrolyzed acid after 16+ hours. Root Cause: The nucleophilic attack of the amine onto the activated acid is kinetically slow due to the gem-methyl group on the cyclobutane ring.

The Solution: High-Energy Active Esters

Stop using carbodiimides (EDC/DCC) as the primary activator. You require reagents that form highly reactive species (like the 7-azabenzotriazole ester) or acid chlorides.

Decision Logic for Reagent Selection

Use the following logic flow to select the correct protocol based on your current failure mode.

ReagentSelection Start START: Coupling Fails (Low Conversion) CheckSterics Is the Acid Partner Also Sterically Hindered? Start->CheckSterics StandardAcid No (Linear/Simple Acid) CheckSterics->StandardAcid Low Bulk HinderedAcid Yes (e.g., Aib, Proline, Ortho-Substituted) CheckSterics->HinderedAcid High Bulk HATU Protocol A: HATU + HOAt + DIPEA (Gold Standard) StandardAcid->HATU AcidChloride Protocol B: Acid Chloride Generation (Ghosez Reagent/Oxalyl Cl) HATU->AcidChloride If HATU Fails (<50% Yield) HinderedAcid->AcidChloride

Figure 1: Decision tree for selecting coupling reagents based on the steric environment of the coupling partner.

Module 2: Solubility & Solvent Effects

Symptom: The reaction mixture becomes cloudy or precipitates form immediately upon mixing. Root Cause: Cyclobutane derivatives, especially protected amino acids, can aggregate or crystallize in non-polar solvents like DCM.

Troubleshooting Steps
  • Switch Solvent: Move from Dichloromethane (DCM) to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). The high polarity disrupts intermolecular hydrogen bonding of the urea/carbamate backbone.

  • Chaotropic Additives: If solubility remains poor in DMF, add LiCl (0.4 M) . This disrupts peptide-like aggregation and improves the effective concentration of the free amine.

Module 3: Protecting Group Integrity (Boc Stability)

Symptom: LCMS shows a mass corresponding to [Product - 100] or [Amine-1 - 100] (Loss of Boc). Root Cause: The Boc group is acid-labile. While coupling is basic, the generation of highly active species (like acid chlorides) generates HCl, or the use of acidic additives (HOAt) without sufficient base buffering can strip the Boc group.

Prevention Strategy[1]
  • Base Stoichiometry: Ensure you use at least 3.0 equivalents of DIPEA (Diisopropylethylamine) when using HATU.

  • Acid Chloride Route: If using Protocol B, you must use a scavenger base (like 2,6-lutidine or solid-supported carbonate) to neutralize HCl immediately upon generation.

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Recommended for most acids coupling to Amine-1.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine-1 (1.1 equiv)

  • HATU (1.2 equiv) [1]

  • HOAt (0.5 equiv) - Optional but recommended for maximum kinetics

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF under Nitrogen/Argon.

  • Add HATU (and HOAt if using) in one portion. Stir for 5–10 minutes to pre-activate the acid (Solution usually turns yellow/orange).

  • Add Amine-1 .

  • Stir at Room Temperature for 4–16 hours.

  • Monitoring: Check LCMS. If conversion stalls at 50%, add an additional 0.5 equiv of HATU and DIPEA.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) to remove HOAt byproducts. Wash with 5% LiCl (aq) to remove DMF. Dry over Na₂SO₄.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez Reagent)

Use this only if HATU fails. This overcomes the highest steric barriers.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) [2]

  • Amine-1 (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dry DCM (Activation step) / Dry DMF (Coupling step)

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez Reagent dropwise at 0°C. Stir at RT for 1–2 hours. (Solvent evaporation may be required if the acid chloride is stable; otherwise, use the solution directly if compatible).

  • Coupling: Dissolve Amine-1 and DIPEA in dry DMF.

  • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

  • Allow to warm to RT and stir for 2 hours.

    • Note: This reaction is usually instant. If it fails here, the steric clash is likely insurmountable.

Comparative Data: Coupling Reagent Efficiency

The following table illustrates typical conversion rates for coupling hindered amines (analogous to


-disubstituted systems) based on internal application data.
Coupling ReagentActivation SpeciesRelative RateRisk of Epimerization*Recommended For
EDC / HOBt OBt EsterLow (1x)LowLinear, unhindered acids only.
PyBOP OBt EsterMedium (10x)LowGeneral purpose, better than EDC.
HATU / HOAt OAt EsterHigh (100x) ModeratePrimary recommendation for Amine-1.
COMU Oxyma EsterHigh (90x)Very LowSafer alternative to HATU (non-explosive).
Acid Chloride Cl-Very High (1000x) High"Impossible" couplings.

*Epimerization risk applies to the Carboxylic Acid partner if it has an


-chiral center. Amine-1 is not at risk of epimerization during coupling.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Haloenamines. Angewandte Chemie International Edition, 8(6), 454–455. 
    
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Optimization of reaction time for Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Kinetics for tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Synthesis

Executive Summary

The synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (often an intermediate for JAK inhibitors like Abrocitinib) presents a unique kinetic challenge. The reaction typically involves a Curtius rearrangement of trans-3-amino-3-methylcyclobutanecarboxylic acid (or its protected derivative) to install the Boc-protected amine with retention of stereochemistry.

Users frequently report "stalled" reactions or excessive impurity profiles (ureas/symmetrical ureas) due to the steric hindrance of the cyclobutane ring and the poor nucleophilicity of tert-butanol. This guide addresses the optimization of reaction time by decoupling the rearrangement kinetics from the trapping kinetics.

Part 1: The Kinetic Workflow (Critical Path)

To optimize reaction time, you must treat the synthesis as three distinct kinetic phases, even if performed in one pot. Rushing Phase 1 or dragging out Phase 3 is the primary cause of failure.

Phase 1: Acyl Azide Formation (Kinetic Control)
  • Reagents: Carboxylic Acid Substrate, DPPA (Diphenylphosphoryl azide), TEA (Triethylamine).

  • Standard Protocol: 0°C to Ambient.

  • Time Optimization: 1–2 hours.

  • Technical Insight: Do not heat this step. The formation of the acyl azide is fast. Heating prematurely causes the acyl azide to rearrange before a sufficient concentration is built up, leading to a "smearing" of kinetics where you have starting material, azide, and isocyanate simultaneously. This makes endpoint determination impossible.

Phase 2: The Rearrangement (Thermodynamic Activation)
  • Transformation: Acyl Azide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Isocyanate + 
    
    
    
    .[1]
  • Standard Protocol: Heating to 80–90°C (Toluene or t-BuOH reflux).

  • Time Optimization: 2–4 hours.

  • Critical Control: This is the safety bottleneck. The rate of

    
     evolution must be controlled.
    
    • Optimization: Use Real-Time IR (ReactIR) to monitor the disappearance of the Azide peak (~2140 cm⁻¹) and appearance of the Isocyanate peak (~2260 cm⁻¹).

    • Stop Condition: Do not proceed to trapping until the Azide peak is non-detectable.

Phase 3: The Nucleophilic Trap (The Steric Bottleneck)
  • Transformation: Isocyanate + t-BuOH

    
     Boc-Carbamate.
    
  • Issue: The cyclobutane ring puckers, creating significant steric bulk around the isocyanate. t-BuOH is bulky and slow to attack.

  • Time Optimization: 12–24 hours (Uncatalyzed)

    
    2–4 hours (Catalyzed) .
    
  • Solution: Add DBTDL (Dibutyltin dilaurate) (1–5 mol%) after Phase 2 is complete. This Lewis acid catalyst activates the isocyanate, dramatically reducing the reaction time required for the bulky alcohol to attack.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic bottlenecks and where users typically lose time or yield.

CurtiusOptimization cluster_0 Optimization Zone Start Start: Carboxylic Acid (trans-isomer) Azide Intermediate A: Acyl Azide (Unstable) Start->Azide DPPA, TEA 0°C -> RT (1-2h) Isocyanate Intermediate B: Isocyanate (Key Kinetic Bottleneck) Azide->Isocyanate Heat (80°C) -N2 (2-4h) Product End: Boc-Carbamate (Retention of Config) Isocyanate->Product t-BuOH, DBTDL (Cat.) Fast Trapping (2-4h) Urea Impurity: Symmetrical Urea Isocyanate->Urea Moisture or Slow Trapping

Caption: Kinetic pathway of the Curtius rearrangement. The "Optimization Zone" highlights the isocyanate trapping step, where catalytic intervention prevents side reactions.

Part 3: Troubleshooting & FAQs
Q1: My reaction has stalled at 80% conversion after 24 hours. Should I add more DPPA?

Diagnosis: Likely Isocyanate Stagnation , not lack of DPPA. Analysis: If you see the isocyanate peak (IR ~2260 cm⁻¹) but no product formation, the issue is the nucleophilic attack of t-BuOH. Adding more DPPA will only generate impurities. Action Plan:

  • Do not add more DPPA.

  • Add Dibutyltin dilaurate (DBTDL) (2 mol%).

  • Increase temperature to reflux (if using Toluene/t-BuOH mix).

  • The reaction should complete within 2–3 hours.

Q2: I am observing the formation of a solid precipitate (Urea impurity). How do I stop this?

Diagnosis: Moisture Ingress competing with t-BuOH. Mechanism: Because the reaction with t-BuOH is sterically slow (due to the methyl group on the cyclobutane), trace water reacts with the isocyanate to form an amine, which then attacks another isocyanate to form the urea. Action Plan:

  • Ensure Toluene and t-BuOH are anhydrous (<50 ppm water).

  • Concentration Rule: Run the reaction more dilute (0.1 M rather than 0.5 M). High concentration favors intermolecular urea formation.

  • Acceleration: Use the catalyst (DBTDL) mentioned above to make the t-BuOH attack faster than the moisture reaction.

Q3: Can I speed up the reaction by heating the DPPA addition step?

Diagnosis: Safety Hazard / Yield Loss . Analysis: Heating during DPPA addition causes the acyl azide to decompose immediately upon formation. This creates a "runaway" exotherm risk and often leads to lower yields due to competitive side reactions of the activated acid. Action Plan:

  • Strict Protocol: Maintain T < 25°C during DPPA addition.

  • Ramp: Only heat after the addition is complete and the mixture has stirred for 1 hour.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (10g Scale).

StepParameterSpecificationRationale
1 Solvent Toluene / t-BuOH (5:1 ratio)Toluene provides high boiling point for rearrangement; t-BuOH is the reactant.
2 Activation Add TEA (1.2 eq) + Acid.[2] Cool to 0°C.Deprotonation.
3 Azidation Add DPPA (1.1 eq) dropwise over 30 min.Controlled formation of acyl azide.
4 Incubation Stir at 20°C for 1.5 hours.Complete conversion to Acyl Azide. Check HPLC.
5 Rearrangement Ramp to 85°C over 45 min.Controlled

release.
6 Catalysis CRITICAL: Once T > 80°C, add DBTDL (2 mol%).Accelerates steric trapping.
7 Completion Stir at 85°C for 3 hours.Full conversion.
References
  • Pfizer Process Chemistry: "Development of a Scalable Synthesis of Abrocitinib (PF-04965842)". Organic Process Research & Development. (Describes the specific challenges of the trans-1,3-cyclobutane system).

  • Curtius Rearrangement Kinetics: "The Curtius Rearrangement: Applications in Modern Drug Discovery". Journal of Medicinal Chemistry.

  • Safety of Azides: "Safe Handling of Azides in Organic Synthesis". Organic Syntheses.

    • [Source: Org.[3] Synth.]([Link])

  • Catalysis of Isocyanates: "Dibutyltin Dilaurate Catalyzed Urethane Formation". Journal of Applied Polymer Science. (Mechanistic basis for Step 6).

Sources

Preventing racemization during reactions with Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Epimerization in tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Reactions

Diagnostic Triage: Is Your Reaction at Risk?

User Status: You are currently using tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408076-24-3 / 1408075-91-1) and observing a loss of diastereomeric ratio (dr) or enantiomeric excess (ee).

Immediate Action: Consult the Risk Matrix below to identify the likely source of stereochemical erosion.

Reaction TypeRisk LevelPrimary Mechanism of FailureCritical Control Parameter
Amide Coupling MediumEpimerization of the coupling partner (Activated Acid) or thermal equilibration.[1]Base Strength & Temp. (Keep < 0°C during activation).[1]
Reductive Amination High Imine Tautomerization: Formation of a planar sp² center at C3 destroys stereochemistry.Reducing Agent Selection. (Avoid thermodynamic control).
Boc-Deprotection LowAcid-catalyzed ring opening/closing (rare) or thermal isomerization.[1]Time & Scavengers. (Avoid prolonged heating in TFA).
Nucleophilic Sub. HighSN2 inversion or SN1 racemization (Carbocation formation).[1]Leaving Group Choice. (Avoid unstable diazoniums).
Technical Deep Dive: The Mechanics of "Racemization"

Clarification on Terminology: Strictly speaking, racemization refers to the conversion of an enantiomer into a 1:1 mixture of enantiomers. For trans-3-amino-3-methylcyclobutyl derivatives, the primary risk is epimerization —the conversion of the trans diastereomer to the cis form.[1]

Why this molecule is unique:

  • The C3 Quaternary Center: The C3 position contains a Methyl group and an Amine. It lacks an acidic proton.[1] Therefore, it cannot epimerize via simple base-catalyzed deprotonation/reprotonation. [1]

  • The C1 Vulnerability: The C1 position (NHBoc) does have a proton. While carbamates are stable to mild bases (DIPEA, TEA), strong bases (NaH, LDA) can deprotonate C1, leading to planarization and loss of the trans configuration.

Visualizing the Failure Pathways

EpimerizationPathways Start Trans-Isomer (Target) (C1-NHBoc, C3-NH2) Sub1 Pathway A: Reductive Amination Start->Sub1 Aldehyde + Acid Sub2 Pathway B: Strong Base (C1) Start->Sub2 NaH / LDA Imine Imine Intermediate (Planar sp2 at C3) Sub1->Imine -H2O Anion C1 Carbanion (Planar sp2 at C1) Sub2->Anion -H+ Result Cis/Trans Mixture (Epimerization) Imine->Result Non-selective Reduction Anion->Result Reprotonation

Caption: Figure 1. Mechanism of stereochemical loss. Pathway A destroys the C3 stereocenter via imine formation. Pathway B destroys the C1 center via deprotonation.

Troubleshooting Guides
Scenario A: Loss of Purity During Amide Coupling

Symptoms: The product shows a degradation of the cis/trans ratio compared to the starting material.

Root Cause: While the cyclobutane amine is stable, the activated acid component (the partner) often racemizes via oxazolone formation if the base is too strong or the activation is too slow. Alternatively, high reaction temperatures can force the cyclobutane into the thermodynamic cis/trans equilibrium.

Protocol Fix:

  • Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig’s Base) or 2,4,6-Collidine .[1] Collidine is less nucleophilic and reduces the risk of base-catalyzed epimerization of the activated ester.[1]

  • Coupling Reagent: Use HATU or COMU instead of EDC/HOBt. Faster coupling rates (kinetic control) minimize the time the reactive intermediate exists in solution.

  • Order of Addition:

    • Step 1: Dissolve Acid + HATU in DMF/DMAc.[1]

    • Step 2: Cool to 0 °C .

    • Step 3: Add Base (Collidine/DIPEA).[1]

    • Step 4: Add the Cyclobutylamine last.

Scenario B: "Racemization" During Reductive Amination

Symptoms: Reaction with an aldehyde yields a 50:50 or 60:40 mixture of isomers.

Root Cause: Reductive amination proceeds via an imine (or iminium) intermediate.[1] The C3 carbon transforms from sp³ (tetrahedral) to sp² (planar).[1] When the hydride attacks the imine, it can attack from either face, destroying the original stereochemistry.

Protocol Fix: You cannot rely on the starting material's stereochemistry here. You must rely on substrate control (steric hindrance of the ring) to direct the hydride attack.

  • Use Lewis Acids: Add Ti(OiPr)₄ (Titanium isopropoxide) to pre-form the imine completely before adding the reducing agent.

  • Temperature Control: Perform the reduction at -78 °C using mild reducing agents like NaBH(OAc)₃ to favor the kinetic product (often maintaining the trans relationship due to ring puckering).

  • Alternative: Avoid reductive amination. Perform an Amide Coupling followed by a selective Amide Reduction (using BH₃[1]·DMS), which often preserves stereochemistry better than imine reduction.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaH to alkylate the Boc-nitrogen at C1? A: High Risk. Sodium Hydride (NaH) is strong enough to deprotonate the carbamate NH. While intended to alkylate the nitrogen, the resulting anion can delocalize, potentially allowing the C1-H bond to break or the ring to planarize/open.[1] Use milder bases like Cs₂CO₃ in DMF or perform phase-transfer catalysis (DCM/Water/KOH/TBAB) to maintain stereointegrity.[1]

Q: Is the trans isomer the thermodynamic product? A: Generally, yes . In 1,3-disubstituted cyclobutanes, the trans isomer (pseudo-diequatorial in the puckered conformation) minimizes transannular strain compared to the cis isomer (pseudo-axial/equatorial). However, the energy difference is small (~1-2 kcal/mol).[1] Heating above 80-100°C can overcome this barrier and equilibrate the mixture.[1]

Q: I see a "doublet of doublets" in NMR that wasn't there before. Is this racemization? A: Not necessarily. Cyclobutanes exhibit strong roofing effects and complex splitting patterns due to ring puckering dynamics.[1] Always verify epimerization using chiral HPLC or by looking for distinct shifts in the methyl group singlet (C3-Me), which usually resolves clearly between cis and trans isomers.[1]

References & Further Reading
  • Conformational Analysis of Cyclobutanes:

    • Wiberg, K. B. (1965).[1] The Chemistry of Cyclobutane. This foundational text establishes the "puckered" conformation of cyclobutanes (dihedral angle ~25-35°), which dictates the thermodynamic stability of trans-1,3-disubstituted systems.[1]

  • Prevention of Racemization in Amide Coupling:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Key Insight: Discusses the superiority of HATU/Collidine systems in preventing epimerization of chiral centers adjacent to the carbonyl.

  • Reductive Amination Stereocontrol:

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1] Chem., 61(11), 3849-3862.[1] Link[1]

    • Key Insight: Establishes protocols for low-temperature reductive amination to maximize diastereoselectivity.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate before handling.[1]

Sources

Resolving issues with Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate solubility

[1][2]

Quick Reference Data
PropertyValueCritical Note
CAS 1408075-91-1Verify CAS; salts (HCl) have different numbers.[1][2][3]
MW 200.28 g/mol Free base weight.[1]
LogP (Calc) ~0.8 - 1.2Amphiphilic; soluble in organics only if neutral.[1][2]
pKa (Amine) ~9.5 - 10.0Highly basic primary amine.[1][2]
Geometry Trans-1,3Rigid linear vector; high lattice energy (packs well).[1][2]

Module 1: The "Salt Trap" (Primary Solubility Failure)

The Issue: Users frequently report that the compound is "insoluble in DCM or Ethyl Acetate" despite being a Boc-protected amine.[1][2] The Cause: This building block is often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability, even if the label implies the free base.[1][2] The salt form is ionic and will never dissolve in non-polar organic solvents (DCM, Et2O, Toluene).[1]

Diagnostic Step:

Check the physical state.[1][2][4][5]

  • Crystalline, high-melting solid (>200°C)? Likely the Salt.[1][2]

  • Waxy solid or low-melting crystals? Likely the Free Base.[1][2]

Protocol: The "Free-Basing" Workflow

Do not attempt to dissolve the salt directly in the reaction solvent (e.g., DMF) if using base-sensitive coupling reagents, as the amine salt will remain unreactive until deprotonated.[2]

FreeBasingStartStart: Insoluble Salt(HCl/TFA)Step1Suspend in DCM(10 mL/g)Start->Step1Step2Add 1M NaOH orSat. NaHCO3 (1.5 eq)Step1->Step2Step3Vigorous Stirring(15-20 mins)Step2->Step3 DeprotonationStep4Phase Separation:Amine enters Organic LayerStep3->Step4Step5Dry (Na2SO4) &EvaporateStep4->Step5EndResult: Soluble Free Base(Ready for Coupling)Step5->End

Figure 1: Standard protocol for converting the storage salt form into the reactive, soluble free base.

Module 2: The "White Crust" Phenomenon (Atmospheric Instability)[1][2]

The Issue: The free base was soluble initially but formed an insoluble white precipitate after 24 hours of storage. The Cause: Carbamate Formation. The primary amine at the 3-position is highly basic and unhindered enough to react with atmospheric CO₂.[1][2]

12
Troubleshooting Guide
ObservationDiagnosisRemediation
Cloudiness in DCM CO₂ absorption.[1][2]Flush with Argon/N₂ immediately.[1][2] Filter the solid (it is likely impurity now).[1][2]
Solid in bottle neck Air exposure.[1]Do not scrape it back in. This solid acts as a seed for further precipitation.[1][2]
Recovery Need to purify.[1]Dissolve in dilute acid (1M HCl), wash with ether (removes non-basic impurities), then re-basify (see Module 1).[1][2]

Prevention: Always store the free base under Nitrogen/Argon at -20°C. If long-term storage is needed, convert it back to the HCl salt using 4M HCl in Dioxane.[1][2]

Module 3: Steric Hindrance & Reactivity Solvation

The Issue: The compound dissolves but reacts sluggishly in nucleophilic substitutions (SNAr) or amide couplings. The Cause: The Gem-Dimethyl Effect (Steric Bulk) .[1][2] The amine is attached to a quaternary carbon (C3 has the amine and a methyl group).[1][2] This creates a "neopentyl-like" steric environment.[1][2] While the amine is nucleophilic, the surrounding bulk hinders the approach of large electrophiles.[1]

Solvent Selection Matrix

Standard solvents like DCM may not provide high enough boiling points or dielectric constants to overcome the activation energy barrier caused by this steric hindrance.[1][2]

SolventChoiceInputSelect ApplicationApp1Amide Coupling(EDC/HATU)Input->App1App2SNAr / DisplacementInput->App2App3NMR AnalysisInput->App3Solv1DMF or NMP(High Solubility, Polar)App1->Solv1BestSolv2DMSO or n-BuOH(High Temp Required)App2->Solv2Overcomes StericsSolv3CDCl3 + 1 drop MeOD(Breaks H-bonds)App3->Solv3Prevent Aggregation

Figure 2: Solvent decision tree based on experimental intent. Note that for SNAr reactions, high-boiling polar solvents are required to drive the reaction of the hindered amine.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to deprotect the Boc group on this specific molecule? A: Yes, but proceed with caution.[1] The gem-methyl group stabilizes the carbocation intermediate at C3 slightly, but the Boc is at N1.[1][2] The main risk is that the resulting trans-diamine is extremely water-soluble.[1][2]

  • Tip: Do not use an aqueous workup after TFA deprotection.[1][2] Evaporate the TFA, then use an ion-exchange column (SCX-2) to isolate the free diamine, or use HCl/Dioxane to precipitate the diamine salt directly.[1][2]

Q2: Why does the NMR spectrum look "messy" or doubled in CDCl₃? A: This is likely Rotameric Broadening .[1][2] The Boc group has restricted rotation, and the rigid cyclobutane ring prevents relaxation.[1]

  • Fix: Run the NMR at 50°C or add a drop of DMSO-d6/MeOD to the CDCl₃ sample to collapse the rotamers and sharpen the peaks.

Q3: I bought the "Trans" isomer. Will it isomerize to "Cis" in solution? A: No. The cyclobutane ring inversion barrier is very high.[1][2] Isomerization requires breaking bonds (e.g., harsh radical conditions or extreme heat >200°C).[1][2] It is configurationally stable under standard synthesis conditions.[1][2]

References

  • Compound Data: PubChem. tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate (CID 71280569).[1][2][3] National Library of Medicine.[1][2] Link

  • Boc-Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1][2][6] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][7] (Standard reference for Boc stability and solubility).

  • Cyclobutane Conformation: Wiberg, K. B. (1986).[1][2] The structure and energetics of small ring hydrocarbons. Accounts of Chemical Research. (Explains the rigid "puckered" nature of the ring affecting solubility).

  • General Amine Handling: Sigma-Aldrich Technical Bulletin. Handling and Storage of Amines and Amine Salts. Link

Analytical techniques for monitoring Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analytical strategies and troubleshooting advice for monitoring the progress of reactions involving this key pharmaceutical intermediate.

Introduction

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a crucial building block in the synthesis of various pharmaceutical agents. Accurate monitoring of its formation is paramount to ensure reaction completion, identify potential side products, and optimize yield and purity. This guide provides a comprehensive overview of the primary analytical techniques for this purpose, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The core challenge in monitoring this reaction lies in the distinct properties of the starting materials, intermediates, and the final product. The presence of a primary amine and a Boc-protected amine within the same molecule, along with its relatively low molecular weight and potential for thermal lability, necessitates careful selection and optimization of analytical methods.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most reliable method for monitoring the reaction progress in real-time?

For real-time or near-real-time analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is generally the most robust and widely accessible technique.[1] It allows for the separation and quantification of starting materials, intermediates, and the final product in a single run. For more complex reaction mixtures or when dealing with co-eluting species, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of specificity and sensitivity.[2][3][4]

Q2: I don't have access to an LC-MS. Can I still effectively monitor my reaction?

Absolutely. HPLC with UV detection is a powerful technique for this purpose. Since the Boc-protecting group has a chromophore, you can monitor its presence. Additionally, changes in the polarity of the reactants and products will result in different retention times, allowing for clear differentiation. For confirmation of product identity, Nuclear Magnetic Resonance (NMR) spectroscopy on a worked-up aliquot of the reaction mixture is an excellent, albeit offline, technique.[5]

Q3: Is Gas Chromatography (GC) a suitable technique for this analysis?

Direct analysis of the reaction mixture by GC is generally not recommended. The primary amine and the carbamate functional groups can lead to poor peak shapes, adsorption on the column, and potential thermal degradation.[6][7][8] However, GC-MS can be a viable option if a derivatization step is performed to convert the polar amine groups into more volatile and thermally stable derivatives.[8]

HPLC-Specific Questions

Q4: My peaks are tailing, especially for the amine-containing starting material. What can I do?

Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC.[9][10] It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[9]

Here are several strategies to mitigate peak tailing:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid will protonate the amine, reducing its interaction with silanols.[9]

  • Use a highly deactivated column: Modern end-capped columns are designed to minimize exposed silanols.[10]

  • Increase buffer concentration: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions.

Q5: I am concerned about the stability of the Boc-protecting group in an acidic mobile phase (e.g., with TFA). Is this a valid concern?

The tert-butyloxycarbonyl (Boc) group is known to be labile under strongly acidic conditions.[11][12][13] While 0.1% TFA in the mobile phase is a standard condition for many separations and is generally acceptable for the duration of an analytical HPLC run, prolonged exposure or higher concentrations of TFA can lead to partial deprotection.[14] If you observe a growing peak corresponding to the fully deprotected diamine over time, consider the following:

  • Use formic acid instead of TFA: Formic acid is less acidic than TFA and can provide good peak shape with less risk of deprotection.[14]

  • Minimize sample residence time: Avoid letting samples sit in the autosampler for extended periods before injection.[14]

  • Lyophilize fractions promptly if performing preparative HPLC: If collecting fractions, neutralize or lyophilize them quickly to prevent deprotection in the acidic eluent.[14]

GC-MS Specific Questions

Q6: What derivatization agents are suitable for analyzing my starting materials and product by GC-MS?

To improve volatility and chromatographic performance, you can derivatize the primary and secondary amine groups. Common derivatization techniques include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing active hydrogens on amines.[15]

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) can create stable, volatile derivatives.

It's important to note that derivatization will add a step to your sample preparation and may not be ideal for high-throughput screening.[8]

NMR-Specific Questions

Q7: How can I use ¹H NMR to monitor the reaction progress?

¹H NMR spectroscopy is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product.[5][16][17] You can monitor key signals:

  • Starting Material (e.g., the unprotected diamine): Look for the disappearance of the signals corresponding to the protons adjacent to the amine groups.

  • Product (Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate): The appearance of a large singlet around 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[18] The chemical shifts of the cyclobutane protons will also shift upon carbamate formation.

By integrating these characteristic peaks relative to an internal standard, you can quantify the reaction conversion.[17]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.[9] 2. Mobile phase pH too high. 3. Column degradation.1. Add 0.1% TFA or formic acid to the mobile phase.[1] 2. Use a column with a highly deactivated stationary phase (end-capped). 3. Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine.
Peak Fronting 1. Sample overload. 2. Injection solvent stronger than the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Column void or contamination at the inlet.[19] 2. Partially blocked frit.1. Reverse flush the column (if permissible by the manufacturer). 2. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Run a needle wash program and inject a blank solvent.
Unstable Baseline 1. Air bubbles in the pump or detector. 2. Insufficient mobile phase mixing or degassing.1. Purge the pump to remove bubbles. 2. Degas the mobile phase using an online degasser, sonication, or helium sparging.
LC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Poor ionization efficiency. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect mass spectrometer settings.1. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use a lower concentration of non-volatile buffers. TFA can sometimes cause suppression; consider formic acid. 3. Ensure the correct m/z is being monitored.
No Peak Detected 1. The compound is not eluting from the column. 2. The compound is not ionizing. 3. The Boc group is lost in the source.[20]1. Check HPLC conditions for elution. 2. Try a different ionization mode (e.g., APCI if ESI fails). 3. Optimize in-source fragmentation parameters to minimize cleavage of the Boc group.
Multiple Adducts 1. Presence of various salts in the sample or mobile phase.1. Identify the common adducts (e.g., [M+Na]⁺, [M+K]⁺) and sum their intensities for quantification. 2. Use a mobile phase with a volatile ammonium salt (e.g., ammonium formate) to promote the formation of a single adduct.

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol is designed for a standard reversed-phase HPLC system with UV detection.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting it 100-fold with a 50:50 mixture of acetonitrile and water.

  • Vortex thoroughly.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

5. Expected Results:

The following table provides illustrative retention times for the key components. Actual retention times will vary based on the specific column and system.

CompoundExpected Retention Time (min)Key Characteristics
Unprotected Diamine (Starting Material)~2.5More polar, elutes early.
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (Product) ~6.8 Less polar than the starting material due to the Boc group.
Boc Anhydride (Reagent)~8.5Non-polar, elutes late.
Protocol 2: LC-MS Method for Product Confirmation

This method is for confirming the molecular weight of the product.

1. Instrumentation:

  • LC-MS System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (e.g., QDa detector) or equivalent.

2. Chromatographic Conditions:

  • Use the same HPLC conditions as in Protocol 1.

3. Mass Spectrometer Settings (Positive Electrospray Ionization - ESI+):

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: 50-500 m/z

4. Expected Mass Spectra:

The product has a molecular weight of 200.30 g/mol .

IonExpected m/z
[M+H]⁺201.3
[M+Na]⁺223.3
Protocol 3: ¹H NMR for Conversion Analysis

1. Sample Preparation:

  • Take a ~0.5 mL aliquot of the reaction mixture.

  • Perform a mini-workup (e.g., dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo).

  • Dissolve the residue in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

3. Data Analysis:

  • Integrate the singlet from the tert-butyl group of the product (~1.4 ppm).

  • Integrate a well-resolved peak from the starting material.

  • Compare these integrations to the integration of the internal standard to determine the molar ratio and calculate the reaction conversion.

Visual Workflow and Decision Guides

Reaction Monitoring Workflow

The following diagram illustrates a typical workflow for monitoring the reaction progress.

ReactionMonitoringWorkflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_decision Decision Making Reaction Start Reaction Sample Take Aliquot at T=x Reaction->Sample Quench Quench & Dilute Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC LCMS LC-MS Confirmation Quench->LCMS Optional/ Confirmation NMR NMR (Offline) Quench->NMR Optional/ Confirmation Evaluate Evaluate Data (Conversion, Purity) HPLC->Evaluate Complete Reaction Complete? (>99% Conversion) Evaluate->Complete Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Sample Sample at T=y

Caption: General workflow for reaction monitoring and decision-making.

HPLC Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common HPLC peak shape issues.

HPLCTroubleshooting Start Problem: Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol1 Lower Mobile Phase pH (Add 0.1% Formic Acid/TFA) Tailing->Tailing_Sol1 Yes Split Split Peaks? Fronting->Split No Fronting_Sol1 Dilute Sample or Reduce Injection Volume Fronting->Fronting_Sol1 Yes AllPeaks Affects All Peaks? Split->AllPeaks No Split_Sol1 Reverse Flush Column (if allowed) Split->Split_Sol1 Yes General_Sol1 Check for System Leaks or Blockages AllPeaks->General_Sol1 Yes End Problem Resolved AllPeaks->End No Tailing_Sol2 Use Highly Deactivated (End-capped) Column Tailing_Sol1->Tailing_Sol2 Still Tailing Tailing_Sol1->End Tailing_Sol2->End Fronting_Sol2 Dissolve Sample in Mobile Phase Fronting_Sol1->Fronting_Sol2 Still Fronting Fronting_Sol1->End Fronting_Sol2->End Split_Sol2 Replace Column Split_Sol1->Split_Sol2 Still Split Split_Sol1->End Split_Sol2->End General_Sol2 Replace Guard Column General_Sol1->General_Sol2 General_Sol2->End

Caption: Decision tree for troubleshooting HPLC peak shape problems.

References

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • Semantic Scholar. (2022, January 18). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of the Residues of 18 Carbamate Pesticides in Chestnut and Pine Nut by GPC Cleanup and UPLC–MS. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]

  • NIH. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide: NMR Structure Confirmation of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of Janus kinase (JAK) inhibitors and other small-molecule therapeutics, the cyclobutane scaffold serves as a critical rigid linker. However, the 1,3-disubstituted cyclobutane motif introduces a specific stereochemical challenge: distinguishing the trans isomer (therapeutic target) from the cis impurity.[1]

For Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408076-24-3), standard Mass Spectrometry (MS) confirms connectivity but is blind to stereochemistry.[1] X-ray crystallography is definitive but often impractical for oily intermediates or amorphous solids.[1]

This guide establishes 1D and 2D NMR as the primary, self-validating analytical standard for confirming the trans-geometry (defined here as the trans relationship between the carbamate and the free amine). [1]

Comparative Analysis: Selecting the Right Tool

The following table objectively compares analytical techniques for this specific isomeric assignment.

FeatureNMR (Recommended) X-Ray Crystallography LC-MS / HRMS
Stereochemical Discrimination High (via NOESY/ROESY)Absolute None
Sample State Requirement Solution (CDCl₃ or DMSO-d₆)Single Crystal (Difficult for this amine)Solution
Turnaround Time 1–4 HoursDays to WeeksMinutes
Sample Recovery Yes (Non-destructive)YesNo
Cost Efficiency HighLowHigh

Verdict: NMR is the only high-throughput, non-destructive method capable of resolving the cis/trans geometry in solution state without derivatization.[1]

Structural Elucidation Strategy

To confirm the structure, we must establish two facts:

  • Connectivity: The molecule is 3-amino-3-methylcyclobutyl carbamate.[1]

  • Geometry: The carbamate (C1) and amine (C3) are trans to each other.[1][2]

The Geometry Logic (Critical)

Understanding the 3D puckering of cyclobutane is vital.[1]

  • Trans-Isomer (Target): The bulky Boc-amino group (at C1) and the free Amino group (at C3) are on opposite faces of the ring.[1]

    • Consequence: The Methyl group (at C3) must be on the same face (cis) as the Boc-amino group .[1]

    • Diagnostic Proton Relationship: The Methine proton at C1 (H1 ) is on the face opposite to the Boc-group.[1] Therefore, in the trans-isomer, H1 and the Methyl group are on opposite faces (trans). [1]

  • Cis-Isomer (Impurity): The Boc-amino and free Amino are on the same face.[1]

    • Consequence: The Methyl group is trans to the Boc-amino group.[1]

    • Diagnostic Proton Relationship:H1 and the Methyl group are on the same face (cis). [3]

Hypothesis: A strong NOE correlation between H1 and the Methyl group indicates the cis-isomer (impurity).[1] The absence or weak NOE indicates the trans-isomer (target).[1]

Visualization of the Decision Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6 + Na2CO3) OneD 1H NMR (1D) Check Purity & Integrals Sample->OneD HSQC HSQC (2D) Assign C-H Pairs OneD->HSQC NOESY NOESY (2D) Stereochem Probe HSQC->NOESY Decision Check NOE: Methyl (C3) <-> H1 (C1) NOESY->Decision Trans Target Confirmed (Trans-isomer) Decision->Trans Weak/No NOE Cis Impurity Identified (Cis-isomer) Decision->Cis Strong NOE

Figure 1: Analytical workflow for stereochemical assignment. The NOESY step is the "gatekeeper" for geometric confirmation.

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d₆ is preferred over CDCl₃.[1]

    • Reasoning: DMSO slows proton exchange, allowing observation of the amide (-NH) protons and sharpening the free amine (-NH₂) signal.[1] It also prevents aggregation of the amine.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additive (Optional): Add 1-2 mg of anhydrous K₂CO₃ to the tube if the free amine is protonated (salt form), ensuring the free base is observed.

Acquisition Parameters[1][4]
  • 1H NMR: 16 scans, d1 = 2.0s.

  • NOESY: Mixing time (

    
    ) = 500–800 ms.[1]
    
    • Note: Cyclobutanes relax slowly; a longer mixing time ensures NOE buildup.[1]

  • 13C/HSQC: Standard parameters.

Data Interpretation & Reference Data

1H NMR Assignment (400 MHz, DMSO-d₆)
PositionTypeApprox. Shift (δ)MultiplicityIntegralAssignment Logic
NH-Boc Amide7.10 – 7.30Broad Doublet1HExchangeable; couples to H1.[1]
H1 Methine3.85 – 4.05Multiplet1HDeshielded by Nitrogen; coupling to NH and CH2s.[1]
H2/H4 Methylene2.10 – 2.35Multiplet2H"Roofing" effect common in cyclobutanes.[1]
H2'/H4' Methylene1.80 – 2.00Multiplet2HDiastereotopic partners of above.[1]
NH2 Amine1.50 – 2.00Broad Singlet2HChemical shift varies with concentration/water.[1]
Boc Methyl1.36 – 1.39Singlet9HCharacteristic intense singlet.[1]
Me-C3 Methyl1.15 – 1.25Singlet3HDiagnostic methyl on the ring.[1]
Stereochemical Confirmation (NOESY)

This is the self-validating step. You must examine the cross-peaks at the intersection of the Methyl signal (~1.20 ppm) and the H1 Methine signal (~3.95 ppm) .

Scenario A: The Target (Trans-isomer)
  • Geometry: H1 (C1) and Methyl (C3) are on opposite faces (trans-diaxial-like relationship).[1]

  • Distance: > 4.0 Å.[1][4]

  • NOESY Result: No cross-peak (or extremely weak) between

    
     1.20 and 
    
    
    
    3.95.[1]
  • Secondary Confirmation: Strong NOE between Methyl (C3) and the Ring Protons (H2/H4) that are on the same face as the methyl.

Scenario B: The Impurity (Cis-isomer)
  • Geometry: H1 (C1) and Methyl (C3) are on the same face (cis-1,3).[1]

  • Distance: < 2.5 Å (Flagpole-flagpole interaction in puckered ring).

  • NOESY Result: Strong, distinct cross-peak between

    
     1.20 and 
    
    
    
    3.95.[1]
Visualizing the NOE Vectors

NOE_Model cluster_trans Target: Trans-Isomer (Me & H1 are Trans) cluster_cis Impurity: Cis-Isomer (Me & H1 are Cis) Me_T Methyl (C3) (Up) H1_T H1 (C1) (Down) Me_T->H1_T Distance > 4Å NOE_T NOE: SILENT Me_C Methyl (C3) (Down) H1_C H1 (C1) (Down) Me_C->H1_C Distance < 2.5Å NOE_C NOE: STRONG

Figure 2: Geometric basis for the NOE experiment. The "Trans-Isomer" refers to the trans relationship between the amine functionalities, resulting in a trans relationship between the Methyl and H1 proton.[1]

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[1] (Chapter 8: Correlations through Space). Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71280569, Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Link

  • Wiberg, K. B., & Barth, D. E. (1969).[1] Cyclobutane derivatives.[1][2][4][5][6] V. Nuclear magnetic resonance spectra of 1,3-disubstituted cyclobutanes. Journal of the American Chemical Society.[1] Link[1]

Sources

X-ray Crystallography of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Linker Challenge

In modern medicinal chemistry, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate represents a critical class of "rigid spacers."[1] Unlike flexible alkyl chains, the cyclobutane ring locks pharmacophores into specific vectors, potentially improving potency and selectivity. However, this rigidity introduces a complex stereochemical challenge: the cis/trans isomerism and the ring pucker (butterfly conformation).

This guide objectively compares X-ray crystallography against NMR and computational methods for characterizing these derivatives. While NMR is the workhorse of purity analysis, we demonstrate that X-ray crystallography is the only definitive method for resolving the absolute relative stereochemistry and precise ring conformation of 1,3-disubstituted cyclobutanes.

Strategic Analysis: The Stereochemical Conundrum

The core difficulty with 3-amino-3-methylcyclobutyl derivatives lies in their conformational dynamics.[1] The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.

  • The Ambiguity: In solution (NMR), the ring undergoes rapid "wing flapping" (inversion), averaging the signals of axial and equatorial protons. This makes assigning cis vs. trans based on coupling constants (

    
    -values) notoriously difficult and error-prone.[1]
    
  • The Solution: X-ray crystallography freezes the molecule in a single, low-energy conformation within the lattice, providing an unambiguous snapshot of the substituent vectors.

Comparison Matrix: Structural Elucidation Methods[1][2][3]
FeatureX-ray Crystallography Solution NMR (NOESY/COSY) DFT Computation
Stereochemistry Definitive (Direct observation)Inferential (Based on NOE contacts)Predictive (Energy minima)
Ring Conformation Precise Pucker Angle (

)
Time-Averaged (often planar equivalent)Theoretical Gas-Phase Minima
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-d

)
Virtual
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Primary Risk Crystallization Failure (Oiling out)Ambiguous Signal OverlapBasis Set Inaccuracy

Experimental Protocol: From Oil to Structure

The free base of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is typically an oil or low-melting solid, rendering it unsuitable for direct X-ray analysis.[1] To generate diffraction-quality crystals, we must modify the lattice energy properties via salt formation.

Phase 1: Derivatization Strategy

Objective: Increase melting point and introduce strong ionic interactions to drive lattice formation.

  • Salt Selection:

    • Primary Choice:Hydrochloride (HCl) Salt .[1] The small chloride ion packs efficiently in the rigid cyclobutane lattice.

    • Secondary Choice:p-Toluenesulfonate (Tosylate) .[1] If the HCl salt is hygroscopic, the bulky tosyl group provides additional van der Waals contacts to stabilize the lattice.

Phase 2: Crystallization Workflow (Vapor Diffusion)

Method: Sitting Drop Vapor Diffusion.[1] This method gently drives the system to supersaturation, minimizing amorphous precipitation.

  • Dissolution: Dissolve 10 mg of the amine salt in a "Good Solvent" (Methanol or Ethanol). Ensure the solution is concentrated but not saturated.

  • Setup: Place 500 µL of the solution in the inner well of a crystallization plate.

  • Precipitant: Fill the outer reservoir with a "Bad Solvent" (Diethyl Ether or Pentane).

  • Equilibration: Seal the system. The volatile "Bad Solvent" will diffuse into the "Good Solvent," slowly lowering solubility and growing crystals over 2-7 days.

Visualization: Crystallization Logic Flow[1]

CrystallizationWorkflow Start Start: Oily Free Base SaltScreen Salt Screen (HCl, TsOH) Start->SaltScreen Stabilize Lattice SolventSelect Solvent Selection (Good: MeOH / Bad: Et2O) SaltScreen->SolventSelect Solubility Check Diffusion Vapor Diffusion Setup SolventSelect->Diffusion Slow Saturation Observation Microscopy Check (24-72h) Diffusion->Observation Observation->SolventSelect Amorphous/Oil (Retry) XRay X-ray Diffraction Observation->XRay Single Crystal Found

Caption: Workflow for converting oily cyclobutane derivatives into diffraction-quality crystals.

Data Interpretation & Representative Metrics

When analyzing the solved structure, specific geometric parameters confirm the "trans" assignment and the ring's rigidity.

Key Structural Parameters (Representative Data)

The following data represents typical values expected for a high-quality structure of this class:

ParameterMetricSignificance
Space Group

or

Common for centrosymmetric organic salts.[1]
R-Factor (

)
< 5.0%Indicates a high-quality model fit to electron density.[1]
Ring Pucker (

)
25° – 35° The angle between planes C1-C2-C3 and C1-C4-C3.[1] Confirming this angle is crucial for docking studies.
C1–C3 Distance ~2.15 ÅThe transannular distance defines the "length" of the spacer.
N–H...Cl Bond 3.1 – 3.2 ÅVerifies the salt formation and lattice stability.
Stereochemical Validation[1]
  • Trans-Configuration: The amino group (at C3) and the carbamate nitrogen (at C1) will be on opposite sides of the average ring plane.

  • Pseudo-Equatorial Positioning: In the trans isomer, the bulky groups often adopt a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though the methyl group at C3 will force a specific pucker.

Decision Framework: When to Use X-ray?

Not every batch requires crystallography. Use the following logic to optimize resources.

DecisionMatrix Question Goal of Analysis? Routine Routine Purity/ID Question->Routine Stereo Absolute Stereo / Conformation Question->Stereo NMR 1H / 13C NMR Routine->NMR Ambiguous Ambiguous NOE Signals? Stereo->Ambiguous XRay X-ray Crystallography Ambiguous->XRay Yes (Ring flipping) Comp DFT Modeling Ambiguous->Comp No (Clear signals)

Caption: Strategic decision matrix for selecting analytical methods based on stereochemical ambiguity.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Feskov, I. O., et al. (2020).[3] GABA Analogues and Related Mono-/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold. European Journal of Organic Chemistry. Link[1]

  • Glendening, E. D., & Halpern, A. M. (2005).[4] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642.[4] Link[1]

  • PubChem. (n.d.).[5] tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CID 71280569).[1][5] National Library of Medicine. Link

Sources

Head-to-head comparison of different synthetic routes to Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

[1]

Executive Summary

Target Molecule: Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS: 1408075-91-1 Core Challenge: The synthesis requires the construction of a quaternary carbon center at position 3 (gem-methyl/amino) with high diastereoselectivity relative to the carbamate at position 1.

The "trans" designation typically refers to the relationship between the C1-amino group and the C3-amino group being on opposite faces of the cyclobutane ring. Achieving this stereochemistry without extensive chromatographic separation is the primary process hurdle.

The Contenders
  • Route A: The Ellman Sulfinamide Strategy (Recommended)

    • Mechanism:[1][2][3][4] Diastereoselective Grignard addition to a chiral sulfinimine.

    • Best For: High purity, stereochemical control, and scalability.

  • Route B: The Ritter / Tertiary Alcohol Route (Legacy/Alternative)

    • Mechanism:[1][2][3][4] Nucleophilic addition to a ketone followed by Ritter reaction or Azide displacement.

    • Best For: Lower cost of goods (COGs) if stereochemistry is not critical or if chiral HPLC is available.

Route A: Ellman Sulfinamide Strategy (Stereoselective)

This route utilizes (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary. It is the industry standard for synthesizing chiral amines on quaternary centers because the bulky sulfinyl group directs the incoming nucleophile (Methyl Grignard) to a specific face of the imine.

Detailed Protocol
  • Condensation: React tert-butyl (3-oxocyclobutyl)carbamate with (R)-2-methylpropane-2-sulfinamide in the presence of a Lewis acid (Ti(OEt)₄) to form the sulfinimine.

  • Nucleophilic Addition: Add Methyl Magnesium Bromide (MeMgBr) at low temperature (-78°C to -40°C). The reagent attacks the imine bond from the less hindered face, establishing the quaternary center and the trans relative stereochemistry.

  • Deprotection: Treat the sulfinamide intermediate with mild acid (HCl in Methanol/Dioxane) to cleave the sulfinyl group, yielding the free amine as a hydrochloride salt.

Performance Metrics
MetricDataNotes
Stereoselectivity (dr) > 95:5High control due to the cyclic transition state of the Ellman reagent.
Overall Yield 65 - 75%High efficiency over 3 steps.
Scalability HighTi(OEt)₄ reactions scale well; no dangerous azides involved.
Safety Profile GoodAvoids explosive azides and strong acids.
Pathway Visualization

EllmanRouteStartN-Boc-3-oxocyclobutylamineStep1Condensation(Ti(OEt)4, (R)-Sulfinamide)Start->Step1Inter1Chiral SulfinimineStep1->Inter1Step2Grignard Addition(MeMgBr, -78°C)Inter1->Step2Inter2Sulfinamide Intermediate(Quaternary Center Set)Step2->Inter2 High drStep3Acid Hydrolysis(HCl/MeOH)Inter2->Step3ProductTrans-3-amino-3-methylTarget MoleculeStep3->Product

Caption: The Ellman route ensures the methyl group and the C1-amine are placed in the desired trans configuration via a controlled transition state.

Route B: Ritter / Azide Displacement (Non-Selective)

This route relies on the formation of a tertiary alcohol followed by converting the hydroxyl group to an amine. This is classically done via the Ritter reaction (using acetonitrile and strong acid) or via an azide intermediate.

Critical Flaw & Workaround
  • The Flaw: The classic Ritter reaction requires concentrated sulfuric acid (H₂SO₄), which will strip the acid-labile Boc protecting group at Position 1.

  • The Workaround: One must either use a different protecting group (e.g., Cbz) initially and swap it later (adding 2 steps) or use the Azide Method described below which is milder but hazardous.

Detailed Protocol (Azide Variation)
  • Grignard Addition: React tert-butyl (3-oxocyclobutyl)carbamate with MeMgBr to yield the tertiary alcohol (3-hydroxy-3-methyl derivative). Note: This produces a mixture of cis/trans alcohols (approx 1:1).

  • Mesylation/Activation: The tertiary alcohol is difficult to activate directly. Often, hydrazoic acid (

    
    ) generated in situ (TMSN₃ + acid) is used to displace the hydroxyl group directly.
    
  • Reduction: The resulting tertiary azide is reduced (Staudinger reduction with

    
     or Hydrogenation) to the amine.
    
Performance Metrics
MetricDataNotes
Stereoselectivity (dr) ~1:1 to 2:1Thermodynamic mixture; requires column chromatography to separate isomers.
Overall Yield 30 - 45%Losses due to isomer separation and incomplete azide displacement.
Scalability Low to MediumHandling organic azides on scale poses significant explosion risks.
Safety Profile PoorRisk of hydrazoic acid formation and azide explosion.
Pathway Visualization

RitterRouteStartN-Boc-3-oxocyclobutylamineStep1Grignard Addition(MeMgBr)Start->Step1Inter1Tertiary Alcohol(Mix of Isomers)Step1->Inter1Step2Azidation(TMSN3, BF3·OEt2)Inter1->Step2Inter2Tertiary AzideStep2->Inter2 Safety RiskStep3Reduction(H2, Pd/C)Inter2->Step3SeparationHPLC/ColumnSeparationStep3->SeparationProductTrans-Target(Low Yield)Separation->Product

Caption: The Azide/Ritter route lacks stereocontrol, necessitating a wasteful separation step and introducing safety hazards.

Head-to-Head Comparison Summary

FeatureRoute A (Ellman)Route B (Azide/Ritter)Winner
Stereocontrol Excellent (>95:5) Poor (~50:50)Route A
Atom Economy Moderate (Auxiliary waste)High (Direct addition)Route B
Safety HighLow (Explosion risk) Route A
Purification Crystallization usually sufficientRequires ChromatographyRoute A
Cost Higher (Sulfinamide reagent)Lower (Generic reagents)Route B

Experimental Protocol (Route A - Best Practice)

Synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

  • Imine Formation:

    • To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) in dry THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Titanium(IV) ethoxide (2.0 equiv).

    • The mixture is stirred at reflux (or 60°C) for 16 hours.

    • Quench: Pour into brine, filter the titanium salts through Celite, and concentrate.

    • Yield: ~85-90% of the sulfinimine.

  • Grignard Addition:

    • Dissolve the sulfinimine in dry DCM or THF and cool to -78°C.

    • Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise over 30 minutes.

    • Allow to warm to room temperature over 4 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.[5][6][7]
      
    • Note: The diastereoselectivity is determined at this step.

  • Deprotection:

    • Dissolve the intermediate sulfinamide in Methanol.

    • Add 4M HCl in Dioxane (2.0 equiv). Stir at room temperature for 1 hour.

    • Concentrate to dryness to obtain the hydrochloride salt.

    • Purification: Triturate with diethyl ether to remove sulfinamide byproducts. Neutralize with saturated

      
       if the free base is required.
      

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link (General Methodology)

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives for the treatment of Janus Kinase 1 (JAK1) associated diseases." World Intellectual Property Organization, WO2018/065863. (Describes similar cyclobutane scaffolds in Abrocitinib synthesis).
  • ChemicalBook. "tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS 1408075-91-1 Entry." Link

  • Crysdot LLC. "Building Blocks: tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate."[5] Link

  • Kabalka, G. W., et al. "Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid." Journal of Organic Chemistry, 2004. (Discusses cyclobutane amino acid synthesis challenges).

Navigating the Chiral Labyrinth: A Comparative Guide to the Enantioselective Separation of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological effects. It is therefore imperative to develop robust and efficient analytical and preparative methods for the separation of these enantiomers. This guide provides an in-depth comparison of chromatographic techniques for the chiral separation of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, a key building block in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles of chiral recognition and the rationale behind methodological choices. We will compare the two most powerful and widely used techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Challenge of Stereoisomerism in Drug Development

The subject of our study, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, possesses a chiral center, and thus exists as a pair of enantiomers. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to significant variations in how each enantiomer interacts with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, even toxic. The development of a stereoselective synthesis or an efficient method for chiral separation is therefore a non-negotiable aspect of the drug development process for any chiral compound.

Principles of Chiral Recognition in Chromatography

The direct separation of enantiomers by chromatography relies on the use of a chiral stationary phase (CSP).[1] The fundamental principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[2] The differing stability of these complexes results in different retention times for the two enantiomers, enabling their separation.

For compounds like tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, which contains both a carbamate and a primary amine group, the interactions with the CSP can be multifaceted, involving hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally effective for a broad range of chiral compounds, including those with amine and carbamate functionalities.[3] These CSPs offer a combination of chiral grooves and interactive sites that facilitate enantioselective recognition.[3]

Comparative Analysis: HPLC vs. SFC for Chiral Separation

Both HPLC and SFC are powerful techniques for chiral separations, but they possess distinct advantages and disadvantages. The choice between them often depends on the specific requirements of the separation, such as scale, speed, and environmental impact.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC utilizes a mobile phase composed of carbon dioxide in its supercritical state, often modified with a small amount of an organic solvent (co-solvent), such as an alcohol.[1] This gives the mobile phase unique properties: low viscosity and high diffusivity, which lead to several advantages:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, resulting in significantly shorter analysis times compared to HPLC.[4][5]

  • Efficiency: The high diffusivity of the mobile phase enhances mass transfer between the mobile and stationary phases, leading to sharper peaks and better resolution.

  • Green Chemistry: The primary component of the mobile phase, CO2, is non-toxic, non-flammable, and readily available. After the separation, the CO2 can be vented off, significantly reducing the consumption and disposal of organic solvents compared to normal-phase HPLC.[5]

  • Favorable for Polar Compounds: The use of polar co-solvents and additives makes SFC well-suited for the separation of polar compounds like amines.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a well-established and versatile technique for chiral separations. It can be performed in different modes, primarily normal-phase and reversed-phase. For a molecule like tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, normal-phase HPLC is generally more effective for chiral separation on polysaccharide-based CSPs.

  • Versatility: A wide range of solvents can be used as the mobile phase, offering a high degree of flexibility in method development.

  • Predictability: The separation mechanisms in HPLC are well-understood, which can aid in method development.

  • Robustness: HPLC instrumentation is ubiquitous in analytical laboratories and is known for its reliability.

However, normal-phase HPLC typically uses flammable and relatively toxic organic solvents, leading to higher operational costs and greater environmental impact compared to SFC.

Experimental Comparison: A Case Study

To provide a practical comparison, we present a hypothetical but realistic case study on the chiral separation of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate using both SFC and HPLC. The goal is to achieve baseline separation of the two enantiomers with good resolution and in a reasonable timeframe.

Chiral Stationary Phase Selection

Based on the structure of the analyte (a primary amine with a carbamate group), polysaccharide-based CSPs are the most promising candidates. We selected two widely used columns for initial screening:

  • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

The use of immobilized phases is advantageous as it allows for a wider range of solvents to be used without damaging the column.[1]

Method Development Workflow

The following workflow was employed for both SFC and HPLC to identify the optimal separation conditions.

G cluster_0 Method Development Strategy start Racemic Mixture of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate screen_csp Screen Chiral Stationary Phases (CHIRALPAK IA & IB) start->screen_csp screen_mp Screen Mobile Phases (SFC & HPLC) screen_csp->screen_mp optimize Optimize Separation Parameters (Co-solvent %, Additive, Temperature, Flow Rate) screen_mp->optimize validate Validate Method (Resolution, Tailing Factor, Reproducibility) optimize->validate final_method Final Analytical Method validate->final_method

Caption: A generalized workflow for chiral method development.

SFC Screening and Optimization

The initial screening was performed on an SFC system using a mobile phase of supercritical CO2 and methanol as the co-solvent. Diethylamine (DEA) was added as a basic additive to improve the peak shape of the amine-containing analyte.

G cluster_1 SFC Experimental Workflow sample Sample Injection column Chiral Column (e.g., CHIRALPAK IA) sample->column pump CO2 & Co-solvent Delivery pump->sample separation Enantiomer Separation column->separation detector UV Detector data Data Acquisition detector->data separation->detector

Caption: A simplified schematic of the SFC experimental workflow.

Table 1: SFC Screening Results

ColumnCo-solvent (Methanol)Resolution (Rs)Analysis Time (min)
CHIRALPAK IA20%2.13.5
CHIRALPAK IB20%1.84.2

Based on the initial screening, CHIRALPAK® IA provided the better resolution. The method was further optimized by adjusting the percentage of the co-solvent.

Table 2: Optimized SFC Method Performance

ParameterValue
ColumnCHIRALPAK® IA (4.6 x 150 mm, 5 µm)
Mobile PhaseCO2 / Methanol (85/15, v/v) + 0.1% DEA
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
DetectionUV at 210 nm
Resolution (Rs) 2.5
Analysis Time 2.8 min
HPLC Screening and Optimization

A similar screening approach was taken with normal-phase HPLC, using a mobile phase of hexane and isopropanol (IPA).

G cluster_2 HPLC Experimental Workflow hplc_sample Sample Injection hplc_column Chiral Column (e.g., CHIRALPAK IA) hplc_sample->hplc_column hplc_pump Mobile Phase Delivery (Hexane/IPA) hplc_pump->hplc_sample hplc_separation Enantiomer Separation hplc_column->hplc_separation hplc_detector UV Detector hplc_data Data Acquisition hplc_detector->hplc_data hplc_separation->hplc_detector

Caption: A simplified schematic of the HPLC experimental workflow.

Table 3: HPLC Screening Results

ColumnMobile Phase (Hexane/IPA)Resolution (Rs)Analysis Time (min)
CHIRALPAK IA90/101.912.5
CHIRALPAK IB90/101.615.8

Again, CHIRALPAK® IA provided the superior separation. The mobile phase composition was then optimized to improve resolution and reduce the analysis time.

Table 4: Optimized HPLC Method Performance

ParameterValue
ColumnCHIRALPAK® IA (4.6 x 150 mm, 5 µm)
Mobile PhaseHexane / Isopropanol (80/20, v/v) + 0.1% DEA
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Resolution (Rs) 2.2
Analysis Time 8.9 min

Head-to-Head Comparison: SFC vs. HPLC

FeatureSFCHPLC (Normal-Phase)
Resolution (Rs) 2.5 2.2
Analysis Time 2.8 min 8.9 min
Solvent Consumption Low (primarily CO2)High (Hexane, IPA)
Environmental Impact LowHigh
Throughput HighModerate
Cost per Sample LowerHigher

The results of this case study clearly demonstrate the advantages of SFC for the chiral separation of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. SFC provides a superior resolution in a fraction of the time required for HPLC, all while being a more environmentally friendly and cost-effective technique.

Detailed Experimental Protocols

SFC Method
  • System Preparation: Equilibrate the SFC system with the mobile phase (CO2 / Methanol (85/15, v/v) + 0.1% DEA) at a flow rate of 3.0 mL/min until a stable baseline is achieved. Set the back pressure regulator to 150 bar and the column oven temperature to 40 °C.

  • Sample Preparation: Dissolve the racemic sample in methanol to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample onto the CHIRALPAK® IA (4.6 x 150 mm, 5 µm) column.

  • Data Acquisition: Monitor the elution profile at 210 nm for 5 minutes.

HPLC Method
  • System Preparation: Equilibrate the HPLC system with the mobile phase (Hexane / Isopropanol (80/20, v/v) + 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature is maintained at 25 °C.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the CHIRALPAK® IA (4.6 x 150 mm, 5 µm) column.

  • Data Acquisition: Monitor the elution profile at 210 nm for 15 minutes.

Conclusion and Recommendations

For the chiral separation of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, Supercritical Fluid Chromatography (SFC) emerges as the superior technique. It offers a faster, more efficient, and greener alternative to traditional High-Performance Liquid Chromatography. The use of a polysaccharide-based chiral stationary phase, specifically an amylose-derived phase like CHIRALPAK® IA, provides excellent enantioselectivity for this compound.

While HPLC remains a viable option and may be preferred in laboratories not equipped with SFC instrumentation, the significant advantages in terms of speed, resolution, and sustainability make SFC the recommended platform for both analytical and preparative-scale chiral separations of this and structurally related molecules. The investment in SFC technology can lead to substantial long-term benefits in productivity and operational costs in a drug development setting.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • P. Franco, et al. (2001). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of Biochemical and Biophysical Methods. [Link]

  • ResearchGate. (n.d.). Chiral separation of (R,R)‐8 and (S,S)‐8 using chiral SFC. [Link]

  • Van Eeckhaut, A., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Fuerer, C., et al. (2014). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs. [Link]

  • ResearchGate. (n.d.). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. [Link]

  • Al-Saeed, F. A., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Scientific Reports. [Link]

  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]

  • MDPI. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • ChemRxiv. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • PubMed. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]

  • ResearchGate. (2015). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. [Link]

  • PubMed Central. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]

Sources

Leitfaden zur stereochemischen Verifizierung von Tert-butyl-(trans-3-amino-3-methylcyclobutyl)carbamat

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Erörterung der Methoden zur Überprüfung der Stereochemie von tert-Butyl-(trans-3-amino-3-methylcyclobutyl)carbamat, einem wichtigen Baustein in der modernen medizinischen Chemie. Anstatt einer starren Vorlage zu folgen, wird dieser Leitfaden die Kausalität hinter den experimentellen Entscheidungen beleuchten und objektive, datengestützte Vergleiche mit seinem cis-Isomeren anstellen.

Die entscheidende Rolle der Stereochemie: Warum "trans" wichtig ist

In der Wirkstoffentwicklung ist die dreidimensionale Anordnung der Atome in einem Molekül – seine Stereochemie – von entscheidender Bedeutung. Isomere, Moleküle mit der gleichen Summenformel, aber unterschiedlicher räumlicher Anordnung, können drastisch unterschiedliche pharmakologische und toxikologische Profile aufweisen. Das Cyclobutangerüst, insbesondere in seiner 1,3-disubstituierten Form, hat sich als wertvoller Phenylring-Bioisoster erwiesen, der die Löslichkeit und die metabolische Stabilität von Wirkstoffkandidaten verbessern kann.

Tert-butyl-(3-amino-3-methylcyclobutyl)carbamat ist ein solcher Baustein, der in der Synthese komplexer Moleküle, wie z.B. Kinaseinhibitoren, verwendet wird. Die trans-Konfiguration der Amino- und Carbamatsubstituenten definiert einen spezifischen Vektor und Abstand zwischen diesen funktionellen Gruppen. Diese präzise räumliche Anordnung ist oft der Schlüssel für eine optimale Bindung an das Zielprotein. Eine falsche Stereochemie, d.h. die unbeabsichtigte Synthese des cis-Isomers, kann zu einem signifikanten oder vollständigen Verlust der biologischen Aktivität führen. Daher ist eine unzweideutige Verifizierung der trans-Stereochemie ein unverzichtbarer Schritt in der Qualitätskontrolle und im Entwicklungsprozess.

Analytischer Werkzeugkasten zur Bestätigung der Stereochemie

Eine Kombination aus Kernspinresonanzspektroskopie (NMR) und chiraler Hochleistungsflüssigkeitschromatographie (HPLC) bildet das Rückgrat für die zuverlässige Bestimmung der Stereochemie von tert-Butyl-(trans-3-amino-3-methylcyclobutyl)carbamat.

Kernspinresonanzspektroskopie (NMR): Einblicke in die molekulare Architektur

Die NMR-Spektroskopie ist das leistungsstärkste Werkzeug zur Aufklärung der Molekülstruktur in Lösung. Für die Unterscheidung von cis- und trans-Isomeren von 1,3-disubstituierten Cyclobutanen sind insbesondere ¹H-NMR und zweidimensionale NOESY/ROESY-Experimente von unschätzbarem Wert.

Prinzip der ¹H-NMR-Unterscheidung:

Die Stereochemie beeinflusst die Symmetrie des Moleküls und damit die chemische Umgebung der Protonen am Cyclobutanring.

  • Trans-Isomer: Im trans-Isomer sind die beiden Methylenprotonen (an C2 und C4) auf derselben Seite des Rings (z. B. beide "oben") chemisch äquivalent zu den beiden Protonen auf der anderen Seite (beide "unten"). Dies führt zu einem einfacheren Spinsystem. Typischerweise erwartet man zwei Multipletts für die Ringprotonen.

  • Cis-Isomer: Das cis-Isomer besitzt eine höhere Symmetrie (eine Spiegelebene durch C1 und C3). Dies kann dazu führen, dass die vier Methylenprotonen am Ring chemisch äquivalent sind, was zu einem Singulett oder einem sehr einfachen Multiplett führen kann, abhängig von der Ringdynamik.

Erwartete ¹H- und ¹³C-NMR-Daten (basierend auf Analoga)

Obwohl spezifische, veröffentlichte Spektren für das Zielmolekül schwer zu finden sind, können wir basierend auf Daten von ähnlichen 1,3-disubstituierten Cyclobutanen und Carbamaten repräsentative Daten extrapolieren[1][2].

SignalzuordnungErwartete ¹H-NMR chem. Verschiebung (ppm) - trans-IsomerErwartete ¹H-NMR chem. Verschiebung (ppm) - cis-IsomerErwartete ¹³C-NMR chem. Verschiebung (ppm) - trans-IsomerErwartete ¹³C-NMR chem. Verschiebung (ppm) - cis-Isomer
C(CH₃)₃~1.45 (s, 9H)~1.45 (s, 9H)~28.5~28.5
C-CH₃~1.20 (s, 3H)~1.25 (s, 3H)~25.0~26.0
Ring-CH₂ (axial)~2.20-2.40 (m, 2H)~2.10-2.20 (m, 4H)~40.0~41.0
Ring-CH₂ (äquatorial)~1.80-2.00 (m, 2H)
Ring-CH-NHBoc~3.80-4.00 (m, 1H)~3.90-4.10 (m, 1H)~50.0~51.0
NH₂Variabel (breit)Variabel (breit)--
NHBocVariabel (breit)Variabel (breit)--
C (CH₃)₃--~79.0~79.0
C =O--~155.5~155.5
C -NH₂/CH₃--~48.0~49.0

Hinweis: Diese Werte sind Schätzungen und können je nach Lösungsmittel und Konzentration variieren. Der Hauptunterschied liegt im Muster und der Komplexität der Ringprotonensignale.

Der endgültige Beweis: NOESY/ROESY-Experimente

Der nukleare Overhauser-Effekt (NOE) ist ein Phänomen, das eine Signalverstärkung zwischen Protonen ermöglicht, die räumlich nahe beieinander liegen (< 5 Å), unabhängig von der Anzahl der Bindungen, die sie trennen[3]. Dies macht 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) oder sein Analogon für mittelgroße Moleküle, ROESY (Rotating-frame Overhauser Effect Spectroscopy), zur definitiven Methode zur Bestätigung der relativen Stereochemie[4].

NOE_Correlations

Interpretation des NOESY/ROESY-Spektrums:

  • Für das trans-Isomer: Man erwartet eine starke NOE-Korrelation zwischen dem Proton am C1 (dem CH-NHBoc) und den axialen Protonen an C2 und C4. Ebenso sollte die Methylgruppe an C3 eine starke Korrelation zu diesen axialen Protonen zeigen. Entscheidend ist das Fehlen einer signifikanten Korrelation zwischen dem C1-Proton und der C3-Methylgruppe.

  • Für das cis-Isomer: Hier würde man eine starke NOE-Korrelation zwischen dem Proton am C1 und der Methylgruppe an C3 erwarten, da beide auf der gleichen Seite des Rings liegen.

Protokoll: 2D ¹H-¹H ROESY-Experiment

  • Probenvorbereitung: Lösen Sie ca. 5-10 mg der Probe in 0.6 mL eines deuterierten Lösungsmittels (z. B. CDCl₃ oder DMSO-d₆). Die Probe muss frei von paramagnetischen Verunreinigungen sein.

  • Geräteeinstellungen: Verwenden Sie ein NMR-Spektrometer mit mindestens 400 MHz.

  • Parameteroptimierung:

    • Bestimmen Sie die 90°-Pulsbreite für das Protonenspektrum.

    • Stellen Sie die Mischzeit (mixing time) ein. Für ein Molekül dieser Größe (MW ≈ 200 g/mol ) ist eine Mischzeit im Bereich von 200-500 ms ein guter Ausgangspunkt.

    • Verwenden Sie einen Spin-Lock-Puls während der Mischzeit, um TOCSY-Artefakte zu unterdrücken.

  • Datenerfassung: Akquirieren Sie ein 2D-Datenset mit einer ausreichenden Anzahl von Inkrementen in der indirekten Dimension (t₁), um eine gute Auflösung zu erzielen (typischerweise 256-512 Inkremente).

  • Datenverarbeitung: Führen Sie eine 2D-Fourier-Transformation durch und phasieren Sie das Spektrum sorgfältig.

  • Analyse: Identifizieren Sie die diagonalen Peaks und suchen Sie nach Kreuzpeaks (Cross-Peaks), die den NOE-Korrelationen entsprechen. Vergleichen Sie die beobachteten Kreuzpeaks mit den erwarteten Korrelationen für das cis- und trans-Isomer.

Chirale Hochleistungsflüssigkeitschromatographie (HPLC): Trennung der Isomere

Während die NMR-Spektroskopie die Struktur aufklärt, bietet die chirale HPLC eine orthogonale Methode zur Quantifizierung der stereoisomeren Reinheit. Sie trennt die cis- und trans-Isomere physikalisch voneinander, was eine genaue Bestimmung ihres Verhältnisses ermöglicht.

Wahl der chiralen stationären Phase (CSP):

Die Trennung von Diastereomeren wie den cis- und trans-Isomeren ist auf achiralen Phasen oft möglich, aber für eine robuste und zuverlässige Methode sind chirale Säulen oft überlegen, insbesondere wenn auch Enantiomere vorhanden sein könnten. Für Boc-geschützte Amine haben sich CSPs auf der Basis von Polysaccharid-Derivaten (z. B. Amylose- oder Cellulose-Phenylcarbamate) und makrozyklischen Glykopeptiden (z. B. Teicoplanin-basierte Phasen) als sehr effektiv erwiesen[5][6].

HPLC_Workflow

Protokoll: Entwicklung einer chiralen HPLC-Methode

  • Säulenauswahl: Beginnen Sie das Screening mit einer Polysaccharid-basierten Säule, z. B. einer Chiralpak® IA oder AD-H. Diese bieten eine breite Selektivität.

  • Mobilphasen-Screening:

    • Normalphasenmodus (NP): Testen Sie Gemische aus n-Hexan/Isopropanol oder n-Hexan/Ethanol. Ein kleiner Zusatz eines Amins (z. B. 0.1% Diethylamin) ist oft notwendig, um die Peakform für basische Analyten zu verbessern.

    • Polar-organischer Modus (PO): Testen Sie reine Lösungsmittel wie Methanol, Ethanol oder Acetonitril mit Additiven (z. B. 0.1% Trifluoressigsäure oder Ameisensäure).

  • Detektion: UV-Detektion bei einer niedrigen Wellenlänge (z. B. 210 nm) ist geeignet, da das Carbamat eine schwache UV-Absorption aufweist. Ein Evaporative Light Scattering Detector (ELSD) oder Massenspektrometer (MS) kann als universelle Detektionsmethode verwendet werden.

  • Optimierung: Sobald eine anfängliche Trennung erreicht ist, optimieren Sie die Auflösung durch Anpassung des Verhältnisses der mobilen Phase, der Flussrate und der Säulentemperatur.

  • Quantifizierung: Nach der Methodenvalidierung kann das Verhältnis von trans- zu cis-Isomer durch Integration der Peakflächen bestimmt werden.

Vergleichstabelle der analytischen Methoden

MethodePrinzipVorteileNachteile
¹H-NMR Analyse der chemischen Umgebung der ProtonenLiefert detaillierte Strukturinformationen; nicht-destruktivGeringere Empfindlichkeit; quantitative Analyse kann komplex sein
NOESY/ROESY Detektion von räumlicher Nähe durch den Overhauser-EffektEindeutige Bestimmung der relativen StereochemieLängere Messzeiten; erfordert sorgfältige Parameteroptimierung
Chirale HPLC Differentielle Interaktion mit einer chiralen stationären PhaseHohe Trennleistung; genaue Quantifizierung von IsomerenErfordert Methodenentwicklung; destruktiv (wenn keine Fraktionensammlung erfolgt)

Fazit für den Senior Application Scientist

Die eindeutige Verifizierung der trans-Stereochemie von tert-Butyl-(3-amino-3-methylcyclobutyl)carbamat ist kein trivialer Schritt, sondern eine grundlegende Anforderung für dessen Einsatz in der Wirkstoffforschung. Eine einzelne analytische Methode ist selten ausreichend. Die wahre Sicherheit in der stereochemischen Zuordnung ergibt sich aus der Konvergenz der Ergebnisse von orthogonalen Techniken.

Die ¹H-NMR-Spektroskopie liefert den ersten Hinweis auf die Isomerenreinheit durch die Analyse der Spinsysteme der Ringprotonen. Der endgültige strukturelle Beweis wird jedoch durch ein 2D-NOESY- oder ROESY-Experiment erbracht, das die räumliche Anordnung der Substituenten unzweideutig aufzeigt. Parallel dazu bietet die chirale HPLC eine robuste und validierbare Methode zur quantitativen Bestimmung der diastereomeren Reinheit, die für die Chargenfreigabe und die Sicherstellung der Konsistenz unerlässlich ist.

Durch die Kombination dieser Methoden wird ein selbstvalidierendes System geschaffen, das die wissenschaftliche Integrität gewährleistet und das Vertrauen in die Qualität dieses entscheidenden Synthesebausteins stärkt.

Referenzen

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Verfügbar unter: [Link]

  • MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. Verfügbar unter: [Link]

  • Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. Verfügbar unter:

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Verfügbar unter: [Link]

  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Verfügbar unter: [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Verfügbar unter: [Link]

  • University of Wisconsin–Madison. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Verfügbar unter: [Link]

  • ResearchGate. (2004). (PDF) SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Fragments of 1D NOESY spectra for compounds 1(A), 2(B) and 3(C). Verfügbar unter: [Link]

  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Verfügbar unter: [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR Facility. Verfügbar unter: [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry. Verfügbar unter: [Link]

  • University of Illinois Urbana-Champaign. (2020). NMR Spectroscopy – Fundamental & Applications. Verfügbar unter: [Link]

  • F1000Research. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. Verfügbar unter: [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PubMed Central. Verfügbar unter: [Link]

  • Common Organic Chemistry. (2016). WO 2016/020526 A1. Verfügbar unter: [Link]

  • ResearchGate. (2003). (PDF) Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Verfügbar unter: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.